Ethynylmagnesium Bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
magnesium;ethyne;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H.BrH.Mg/c1-2;;/h1H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROBJRRFCPYLIT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#[C-].[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrMg | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399009 | |
| Record name | Ethynylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4301-14-8 | |
| Record name | Ethynylmagnesium Bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Fundamental Properties of Ethynylmagnesium Bromide
Introduction
Ethynylmagnesium bromide (HC≡CMgBr) is a highly reactive organometallic compound, classified as a Grignard reagent, that serves as a cornerstone in modern organic synthesis.[1][2] Its utility lies in its function as a potent nucleophile and a strong base, enabling the introduction of the ethynyl (B1212043) group (HC≡C-) into a wide array of molecular scaffolds.[3] This capability is of paramount importance in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2][4] This guide provides an in-depth overview of its core properties, synthesis, handling protocols, and key applications for researchers, scientists, and professionals in drug development.
Core Physical and Chemical Properties
This compound is typically handled as a solution, most commonly in tetrahydrofuran (B95107) (THF), where the solvent plays a crucial role in stabilizing the reagent.[1] It is a colorless to pale yellow or brown liquid, highly sensitive to air and moisture.[5][6]
Table 1: Physical and Chemical Data for this compound
| Property | Value | Citations |
| CAS Number | 4301-14-8 | [2][5] |
| Molecular Formula | C₂HBrMg | [2][5][7] |
| Linear Formula | HC≡CMgBr | [8] |
| Molecular Weight | 129.24 g/mol | [1][5][7] |
| Exact Mass | 127.911194 g/mol | [1] |
| Appearance | Colorless to yellow/brown/gray liquid solution | [1][5] |
| Density | ~0.94 g/mL at 25 °C (as a 0.5M solution in THF) | [1][5] |
| Flash Point | -20 °F (-29 °C) | [5] |
| Solubility | Soluble in tetrahydrofuran (THF) and ether; reacts violently with water. | [9] |
| Storage Conditions | 2-8°C under an inert, anhydrous atmosphere. | [5] |
Spectroscopic Data
Spectroscopic analysis provides critical information for the identification and quality assessment of this compound solutions.
Table 2: Key Spectroscopic Signatures
| Spectroscopy | Feature | Typical Range / Value | Significance | Citations |
| Infrared (IR) | ≡C-H Stretch | ~3324 cm⁻¹ | Strong, narrow band characteristic of a terminal alkyne C-H bond. | [1] |
| C≡C Stretch | ~2126 cm⁻¹ | Weak band indicating the carbon-carbon triple bond. | [1] | |
| ≡C-H Bend | 610 - 700 cm⁻¹ | Bending vibration of the terminal alkyne C-H bond. | [1] | |
| Mass Spectrometry | Molecular Ion | m/z 129 | Corresponds to the molecular weight of the compound. | [1] |
| Fragmentation | Loss of Br or C₂H groups | Provides diagnostic information about the compound's structure. | [1] |
Note on NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) data for Grignard reagents like this compound are complex due to the Schlenk equilibrium, where the reagent exists in equilibrium with diethylmagnesium and magnesium bromide. For this reason, standard ¹H and ¹³C NMR spectra are not typically used for routine characterization.
Synthesis, Handling, and Experimental Protocols
Due to its reactive nature, this compound must be prepared and handled under strictly anhydrous and inert conditions.
Experimental Protocol: Synthesis from Ethylmagnesium Bromide and Acetylene (B1199291)
This protocol is adapted from established procedures for preparing molar solutions of this compound in THF.[10][11][12]
Reagents and Equipment:
-
Magnesium turnings
-
Ethyl bromide (anhydrous)
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas, purified (passed through a cold trap and/or drying agent)
-
Three-neck round-bottom flask, dropping funnel, reflux condenser, gas inlet tube, and mechanical stirrer
-
Inert gas supply (Nitrogen or Argon)
Methodology:
-
Apparatus Setup: Assemble a dry three-neck flask with a dropping funnel, reflux condenser, and gas inlet. Ensure the entire system can be maintained under a positive pressure of inert gas.
-
Preparation of Ethylmagnesium Bromide: Place magnesium turnings in the flask. Add a small portion of a solution of ethyl bromide in anhydrous THF to initiate the reaction. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.[13]
-
Introduction of Acetylene: Cool the freshly prepared ethylmagnesium bromide solution to approximately 10-15°C in an ice bath.[10]
-
Reaction: Introduce a steady stream of purified acetylene gas into the stirred Grignard solution via the gas inlet tube. The reaction is exothermic and the flow rate should be controlled to maintain the temperature. The formation of the product is typically accompanied by the evolution of ethane (B1197151) gas.[12]
-
Completion: Continue the acetylene addition for several hours to ensure complete conversion. The resulting solution of this compound is then ready for use. Traditionally, an inverse addition (adding the alkylmagnesium halide to a saturated solution of acetylene in THF) was used to minimize the formation of the dimagnesium bromide byproduct.[10][12]
Caption: A simplified workflow for the laboratory synthesis of this compound.
Safety and Handling Protocols
This compound is a hazardous substance requiring stringent safety measures.[9]
-
Water Reactivity: It reacts violently with water, releasing highly flammable acetylene gas, which can ignite spontaneously.[1][7][9] All operations must be conducted under strictly anhydrous conditions.
-
Flammability: The reagent, particularly in its common THF solution, is highly flammable.[9] All sources of ignition must be excluded from the handling area. Use non-sparking tools.[14]
-
Corrosivity: The compound causes severe skin burns and eye damage.[3][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[15]
-
Air Sensitivity: It is sensitive to air and moisture and should be handled and stored under an inert atmosphere (e.g., nitrogen or argon).[2][9]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.[3][14] Solutions in THF may form explosive peroxides over time and should be monitored.[9]
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from its dual reactivity as both a strong nucleophile and a base.
Caption: Dual reactivity pathways of this compound as a nucleophile and a base.
Key Reaction: Nucleophilic Addition to Carbonyls
The most common application of this compound is the 1,2-addition to aldehydes and ketones to form propargyl alcohols.[1] This reaction is a reliable method for carbon-carbon bond formation and installation of an alkyne moiety.
General Mechanism:
-
Nucleophilic Attack: The nucleophilic ethynyl carbon attacks the electrophilic carbonyl carbon.
-
Intermediate Formation: A tetrahedral magnesium alkoxide intermediate is formed.
-
Aqueous Workup: Quenching the reaction with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride) protonates the alkoxide to yield the final propargyl alcohol product.[12]
Caption: Mechanism of the nucleophilic addition of this compound to a ketone.
Other Important Synthetic Applications
-
Synthesis of Terminal Alkynes: It reacts with electrophiles like trialkylsilyl chlorides to form protected alkynes (e.g., ethynyltrimethylsilane).[1][10]
-
Enyne Cross-Metathesis: Serves as the alkyne component in reactions leading to conjugated dienes.[5][6]
-
Heterocycle Synthesis: Used in the synthesis of valuable building blocks like ethynyl aziridines.[1][5]
-
Materials Science: Employed to prepare alkyl(triethynyl)germanes, which are precursors for materials with specific electronic or optical properties.[5][6]
Applications in Drug Development and Research
This compound is a vital tool for medicinal chemists and researchers in drug discovery. The ethynyl group is a valuable pharmacophore found in numerous bioactive molecules.
-
Natural Product Synthesis: It is used as a key reagent in the total synthesis of complex natural products, such as the antibiotic (+)-4-demethoxydaunomycin.[5][6]
-
Pharmaceutical Intermediates: It enables the ethynylation of chiral aldehydes, a crucial step in building stereochemically complex drug candidates.[4][5]
-
Flow Chemistry: Its high reactivity makes it well-suited for use in flow microreactors, which offer enhanced control and safety over highly exothermic reactions compared to traditional batch processing.[1]
References
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- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. lookchem.com [lookchem.com]
- 6. This compound | 4301-14-8 [chemicalbook.com]
- 7. This compound | C2HBrMg | CID 4071243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. guidechem.com [guidechem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 14. This compound - Safety Data Sheet [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
An In-depth Technical Guide to the Spectroscopic Data of Ethynylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for ethynylmagnesium bromide (C₂HBrMg). It includes characteristic spectral data, experimental protocols for sample preparation and analysis, and visualizations of the compound's structure and analytical workflow. This compound is a highly reactive Grignard reagent widely employed in organic synthesis for the introduction of the ethynyl (B1212043) group, making a thorough understanding of its characterization essential.[1][2][3]
Spectroscopic Data Presentation
The following tables summarize the key quantitative spectroscopic data for this compound. Grignard reagents are typically used as solutions, and the preferred solvent for this compound is tetrahydrofuran (B95107) (THF) due to its excellent solvating properties and ability to stabilize the reagent.[1]
¹H NMR Spectroscopy
The proton NMR spectrum is characterized by a single distinctive signal for the terminal acetylenic proton.
| Proton (¹H) | Chemical Shift (δ) Range (ppm) | Typical Chemical Shift (ppm) | Multiplicity | Solvent |
| ≡C-H | 1.7 - 3.1[1] | 2.0 - 2.1[1] | Singlet | THF-d₈ |
¹³C NMR Spectroscopy
Precise ¹³C NMR data for this compound is not extensively reported in the provided literature. However, the chemical shifts can be estimated based on the known ranges for terminal alkynes, with the understanding that the electropositive magnesium atom will influence the electronic environment of the sp-hybridized carbons.
| Carbon (¹³C) | Expected Chemical Shift (δ) Range (ppm) | Notes | Solvent |
| ≡C -H | 65 - 90 | The carbon bearing the proton. | THF-d₈ |
| ≡C -MgBr | 90 - 110 | The carbon bonded to the magnesium bromide moiety, expected to be further downfield. | THF-d₈ |
Note: The values presented are estimates. Actual chemical shifts can vary based on concentration, solvent, and the presence of aggregates (Schlenk equilibrium).
Infrared (IR) Spectroscopy
The IR spectrum provides clear diagnostic peaks for the alkyne functionality.
| Vibrational Mode | Frequency Range (cm⁻¹) | Typical Frequency (cm⁻¹) | Intensity |
| ≡C-H Stretch | 3330 - 3270[1] | ~3324[1] | Strong, Narrow |
| C≡C Stretch | 2260 - 2100[1] | ~2126[1] | Weak |
| ≡C-H Bend | 700 - 610[1] | N/A | Variable |
Experimental Protocols
Due to the highly reactive and moisture-sensitive nature of Grignard reagents, all manipulations must be performed under anhydrous conditions using an inert atmosphere (e.g., argon or nitrogen).[3][4]
Synthesis of this compound
A common and effective method for synthesizing this compound involves the reaction of a pre-formed Grignard reagent, such as ethylmagnesium bromide, with acetylene (B1199291).[5][6]
-
Apparatus Setup : A multi-necked, flame-dried flask is equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a pressure-equalizing dropping funnel. The system is purged with dry argon or nitrogen.[6]
-
Preparation of Ethylmagnesium Bromide : A solution of ethylmagnesium bromide is first prepared in the flask by reacting magnesium turnings with ethyl bromide in anhydrous THF.[6]
-
Reaction with Acetylene : The solution of ethylmagnesium bromide is warmed (typically to 40-50°C).[5][6] Purified acetylene gas is then bubbled through the stirred solution.[5][6] The more acidic acetylenic proton reacts with the ethyl Grignard base to release ethane (B1197151) gas and form the desired this compound.
-
Completion : After the reaction is complete (typically several hours), the system is purged with an inert gas to remove any excess acetylene, yielding a solution of this compound in THF.[5]
NMR Sample Preparation
-
Environment : All sample preparation must be conducted in a glovebox or using Schlenk line techniques under an inert atmosphere.
-
Solvent : Anhydrous deuterated tetrahydrofuran (THF-d₈) is the solvent of choice.
-
Procedure : A small aliquot (typically 0.5 - 0.7 mL) of the this compound solution in THF is transferred to a dry NMR tube. The tube is then sealed with a secure cap (e.g., a Norell cap or by flame sealing) before being removed from the inert environment for analysis.
IR Sample Preparation (Thin Film Method)
-
Environment : This procedure must be performed in a dry environment, such as a glovebox, to prevent decomposition of the sample by atmospheric moisture.
-
Apparatus : Two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are required. These plates are transparent to IR radiation but are sensitive to moisture.[7]
-
Procedure : A single drop of the this compound solution is placed onto the surface of one salt plate. The second plate is carefully placed on top to create a thin, uniform liquid film between them.[8]
-
Analysis : The "sandwiched" plates are immediately placed in the spectrometer's sample holder and the spectrum is acquired. After analysis, the plates must be thoroughly cleaned with an anhydrous solvent (e.g., dry methylene (B1212753) chloride or acetone) and stored in a desiccator.[8]
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the synthesis and analysis of this compound.
Caption: Molecular structure of this compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. Buy this compound | 4301-14-8 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. CAS 4301-14-8: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. guidechem.com [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
- 8. eng.uc.edu [eng.uc.edu]
mechanism of Grignard reagent formation with acetylene
An In-depth Technical Guide to the Mechanism of Grignard Reagent Formation with Acetylene (B1199291)
Abstract
Acetylenic Grignard reagents, specifically ethynylmagnesium halides, are pivotal intermediates in organic synthesis, enabling the formation of carbon-carbon bonds and the introduction of the ethynyl (B1212043) moiety.[1] Their formation does not follow the conventional mechanism of inserting magnesium into a carbon-halogen bond, but rather proceeds through an acid-base reaction between a pre-formed Grignard reagent and the weakly acidic acetylene.[2] This guide provides a comprehensive examination of the reaction mechanism, the influence of solvent and reaction conditions on the product distribution, quantitative kinetic data, and detailed experimental protocols for the synthesis of these versatile reagents.
Core Mechanism: An Acid-Base Pathway
The formation of an acetylenic Grignard reagent is fundamentally an acid-base reaction.[2] The terminal protons of acetylene are significantly more acidic (pKa ≈ 25) than those of alkanes (pKa ≈ 50) or alkenes (pKa ≈ 44).[3] This enhanced acidity is attributed to the high s-character (50%) of the sp-hybridized carbon atoms in the C-H bond, which stabilizes the resulting acetylide anion.[4]
A standard Grignard reagent (R-MgX), such as ethylmagnesium bromide (EtMgBr) or phenylmagnesium bromide (PhMgBr), acts as a strong base that deprotonates acetylene.[5] The reaction proceeds in a stepwise manner, first forming the mono-substituted acetylenic Grignard reagent, ethynylmagnesium halide (often called bromomagnesiumacetylene). This can then react with a second equivalent of the Grignard reagent to form the di-substituted bis(bromomagnesium)acetylene.[6][7]
The overall reaction pathway can be visualized as follows:
Caption: Stepwise formation of acetylenic Grignard reagents.
The reaction involves a proposed cyclic transition state, which facilitates the proton transfer from acetylene to the organic group of the Grignard reagent.[7]
Caption: Proposed cyclic transition state for the acid-base reaction.
Influence of Reaction Conditions: The Role of the Solvent
The choice of solvent is critical as it significantly influences the product distribution and reaction mechanism. The two most common solvents are diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).
-
In Diethyl Ether (Et₂O): A significant disproportionation equilibrium exists. The initially formed ethynylmagnesium halide can react with itself to produce bis(bromomagnesium)acetylene and regenerate acetylene.[6][7] This makes it difficult to isolate the mono-Grignard species in high purity.
-
2 HC≡CMgBr ⇌ BrMgC≡CMgBr + HC≡CH
-
-
In Tetrahydrofuran (THF): THF is a stronger Lewis base and solvates the magnesium center more effectively than diethyl ether.[6][8] This increased donating ability enhances the nucleophilicity of the Grignard reagent and leads to faster reaction rates.[6] Crucially, the disproportionation equilibrium observed in diethyl ether is negligible in THF.[6][7] This allows for the selective synthesis of ethynylmagnesium halide by controlling the stoichiometry, for instance, by adding the Grignard reagent solution to a saturated solution of acetylene in THF.[6][9]
Quantitative Kinetic Data
Kinetic studies of the reaction between phenylmagnesium bromide (PhMgBr) and acetylene in THF at 20°C have provided valuable quantitative insights into the reaction rates. The reaction proceeds via two main steps, with the formation of the mono-Grignard being several times faster than the formation of the di-Grignard.[6]
| Reaction Step | Reactants | Products | Rate Constant (k) [l mol⁻¹ s⁻¹] |
| Step 1 (k₁) | HC≡CH + PhMgBr | HC≡CMgBr + PhH | 3.5 x 10⁻⁴ |
| Step 2 (k₂) | HC≡CMgBr + PhMgBr | BrMgC≡CMgBr + PhH | 0.8 x 10⁻⁴ |
Data sourced from Pällin and Tuulmets.[6]
These rate constants are approximately ten times greater than those observed in diethyl ether, highlighting the rate-enhancing effect of THF.[6]
Experimental Protocols
The synthesis of ethynylmagnesium bromide is a common procedure in synthetic chemistry. The following protocol, adapted from literature procedures, outlines a reliable method using THF as the solvent to favor the formation of the mono-Grignard reagent.[10][11]
Protocol: Synthesis of this compound in THF
Objective: To prepare a solution of this compound for use in subsequent synthetic steps.
Materials:
-
Magnesium turnings
-
Ethyl bromide (EtBr), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Acetylene gas, purified
-
Nitrogen or Argon gas for inert atmosphere
-
Saturated aqueous ammonium (B1175870) chloride (for quenching)
-
Standard glassware for air-sensitive reactions (three-necked flask, reflux condenser, dropping funnel, gas inlet tube)
Workflow Diagram:
Caption: Experimental workflow for this compound synthesis.
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Set up a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.0 g-atom equivalent) in the flask.
-
Add anhydrous THF to cover the magnesium.
-
Add a solution of ethyl bromide (1.1 mole equivalent) in anhydrous THF dropwise from the funnel to initiate the reaction. The reaction is typically initiated with a small portion of the ethyl bromide solution and may require gentle warming.[5]
-
Once initiated, add the remaining ethyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is ethylmagnesium bromide.[10]
-
-
Formation of this compound:
-
In a separate, larger three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a dropping funnel, place a volume of anhydrous THF.
-
Saturate the THF with purified acetylene gas by bubbling it through the solvent. It is crucial to maintain an excess of acetylene to prevent the formation of the di-Grignard reagent.[12]
-
Transfer the previously prepared ethylmagnesium bromide solution to the dropping funnel and add it dropwise to the stirred, acetylene-saturated THF solution.[11]
-
The reaction is exothermic, and the evolution of ethane gas will be observed. Maintain the temperature below 30°C, using an ice bath if necessary.[9]
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours while maintaining a slow stream of acetylene.[11]
-
The resulting homogeneous solution of this compound is ready for use in subsequent reactions.
-
Note: This procedure is often referred to as an "inverse addition," where the Grignard reagent is added to the substrate (acetylene). This method is essential for selectively forming the mono-substituted product.[9]
References
- 1. lookchem.com [lookchem.com]
- 2. Ch14 : Prep. of RCCM [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Ethylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
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- 11. Page loading... [wap.guidechem.com]
- 12. orgsyn.org [orgsyn.org]
thermodynamic properties of Ethynylmagnesium Bromide
An In-depth Technical Guide to the Thermodynamic Properties of Ethynylmagnesium Bromide
For researchers, scientists, and professionals in drug development, a thorough understanding of the thermodynamic properties of reagents is fundamental to reaction design, process optimization, and safety. This compound (HC≡CMgBr), a prominent member of the Grignard reagent family, is a powerful nucleophile used to introduce the ethynyl (B1212043) group in organic synthesis. This guide provides a detailed overview of its core thermodynamic characteristics, experimental protocols for their determination, and the implications for its reactivity and stability.
This compound is a highly reactive organometallic compound, typically handled as a solution in an ether solvent like tetrahydrofuran (B95107) (THF).[1][2] Its reactivity stems from the highly polar carbon-magnesium bond, which imparts significant nucleophilic character to the acetylenic carbon.[1][3] While comprehensive thermodynamic data for isolated this compound is scarce due to its reactive nature and existence in complex equilibria in solution (the Schlenk equilibrium), key properties have been estimated or are relevant to its common state in solution.
Table 1: Summary of Physicochemical and Thermodynamic Data for this compound
| Property | Value | Notes |
| Molecular Formula | C₂HBrMg | [1][4] |
| Molecular Weight | 129.24 g/mol | [1][4] |
| Appearance | Colorless to pale yellow or gray liquid solution | [2][5] |
| Density | ~0.94 g/mL at 25°C (for 0.5M solution in THF) | [1][6] |
| C-Mg Bond Dissociation Energy | ~270 kJ/mol | Estimated value based on thermochemical studies.[1] |
| Enthalpy of Formation (ΔH_f°) | Not readily available in literature | Data for isolated solid/gas is not available. |
| Standard Molar Entropy (S°) | Not readily available in literature | Data for isolated solid/gas is not available. |
| Gibbs Free Energy of Formation (ΔG_f°) | Not readily available in literature | Data for isolated solid/gas is not available. |
Thermodynamic Stability and Reactivity
The thermodynamic profile of this compound is dominated by the nature of the carbon-magnesium bond.
-
Bond Strength : The C-Mg bond dissociation energy is estimated to be approximately 270 kJ/mol.[1] This represents a moderately strong covalent bond, ensuring the reagent's stability for synthetic applications while being weak enough to allow for controlled reactivity.[1]
-
Reactivity : The high polarity of the C-Mg bond results in a carbanionic character at the terminal carbon, making it a potent nucleophile and a strong base.[1][7] It readily reacts with electrophiles, most notably the carbonyl carbons of aldehydes and ketones to form propargyl alcohols.[1][3] As a strong base, it also reacts exothermically with protic sources, including water and alcohols, to produce acetylene (B1199291) gas, highlighting the need for anhydrous conditions during its preparation and use.[3][7]
Experimental Protocols for Thermodynamic Analysis
Determining the thermodynamic properties of highly reactive species like Grignard reagents requires specialized experimental and computational techniques.
Calorimetry
Reaction calorimetry is the primary experimental method for determining the enthalpy of formation (ΔH_r) of Grignard reagents. By measuring the heat released during the synthesis reaction, crucial thermodynamic and kinetic data can be obtained for process safety and scale-up.[8][9]
Methodology: Isothermal Reaction Calorimetry in a Closed System
A more accurate determination of the molar reaction enthalpy is achieved using a closed reactor pressure vessel rather than traditional reflux conditions, as this minimizes errors associated with heat losses from evaporation and reflux.[8]
-
Reactor Setup : A closed reaction calorimeter is charged with magnesium turnings and an anhydrous ether solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Initiation : The reaction mixture is heated (e.g., to 70°C) and a small amount of an initiator (such as a bromoalkane) is added to activate the magnesium surface.[8] The onset of the exothermic reaction is detected by a sharp increase in temperature and pressure.[8]
-
Semi-batch Operation : Once initiated, the main reaction is carried out under isothermal conditions. The halide precursor (e.g., ethyl bromide for the synthesis of the precursor to this compound) is added at a controlled rate to maintain a constant temperature.[8]
-
Heat Flow Measurement : The heat released by the reaction is continuously measured by monitoring the temperature difference between the reactor and the cooling jacket and the flow rate of the coolant.
-
Data Analysis : The total heat evolved is integrated over the course of the reaction and divided by the number of moles of the limiting reactant to determine the molar enthalpy of reaction (ΔH_r).
Computational Chemistry
In the absence of extensive experimental data, computational methods provide valuable estimates of thermodynamic properties. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to model the electronic structure and predict properties like enthalpy of formation, entropy, and bond dissociation energies.[10][11]
Methodology: DFT-Based Calculation
-
Geometry Optimization : The molecular structure of this compound, often including coordinating solvent molecules (e.g., THF) to simulate its state in solution, is optimized to find its lowest energy conformation.
-
Frequency Calculation : Vibrational frequency analysis is performed on the optimized geometry. These frequencies are used to calculate the zero-point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.
-
Energy Calculation : A high-level single-point energy calculation is performed on the optimized geometry to obtain an accurate electronic energy.
-
Thermodynamic Property Calculation : The standard enthalpy of formation (ΔH_f°), entropy (S°), and Gibbs free energy of formation (ΔG_f°) are calculated by combining the electronic energy, ZPVE, and thermal corrections based on statistical mechanics principles.[10]
Key Reaction Pathways
The utility of this compound is defined by its formation and subsequent reactions. The synthesis often proceeds by reacting a more common Grignard reagent, like ethylmagnesium bromide, with acetylene.[12] This avoids the direct and potentially hazardous reaction of magnesium with a bromoalkyne.
References
- 1. Buy this compound | 4301-14-8 [smolecule.com]
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. This compound | C2HBrMg | CID 4071243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. hzdr.de [hzdr.de]
- 9. Preparation of Grignard Reagents: FTIR and Calorimetric Investigation for Safe Scale-Up | Semantic Scholar [semanticscholar.org]
- 10. fiveable.me [fiveable.me]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
The Superior Solubility of Ethynylmagnesium Bromide in Tetrahydrofuran: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of ethynylmagnesium bromide in two common ethereal solvents: tetrahydrofuran (B95107) (THF) and diethyl ether. Understanding the nuances of solubility and the underlying chemical principles is paramount for the successful application of this versatile Grignard reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. This document outlines the superior performance of THF as a solvent for this compound, supported by comparative data, detailed experimental protocols, and visualizations of the key chemical equilibria at play.
Quantitative Data Summary
| Parameter | Tetrahydrofuran (THF) | Diethyl Ether | Reference(s) |
| Typical Commercial Concentration | 0.5 M | Not commonly available | [1][2][3][4][5][6][7][8] |
| Reported Synthesis Yield | 80-95% | 45-65% | [1][9] |
| Acetylene (B1199291) Solubility | High | Moderate | [1][9] |
| Grignard Reagent State | Predominantly Monomeric | Associated (Dimers/Oligomers) | [10] |
Key Takeaway: The significantly higher yields and commercially available concentrations in THF underscore its enhanced ability to dissolve and stabilize this compound compared to diethyl ether. This is largely attributed to the higher solubility of acetylene gas in THF, a key reactant in its synthesis, which minimizes the formation of undesirable byproducts.[1][9]
The Underlying Chemistry: Solvent Effects on the Schlenk Equilibrium
The behavior of Grignard reagents in solution is governed by the Schlenk equilibrium, a dynamic process involving the disproportionation of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and magnesium dihalide (MgX₂).[10][11] The choice of solvent plays a critical role in determining the position of this equilibrium and the predominant species in solution.
In diethyl ether, Grignard reagents tend to exist as dimers or higher oligomers.[10] Conversely, THF, being a more polar and stronger Lewis basic solvent, effectively solvates the magnesium center, favoring the monomeric form of this compound.[12][13][14] This enhanced solvation not only increases solubility but also influences the reactivity of the Grignard reagent.
Experimental Protocols
The following are representative experimental protocols for the preparation of this compound in THF and diethyl ether.
Preparation of this compound in Tetrahydrofuran (THF)
This protocol is adapted from established literature procedures and is favored for its high yield and purity.[1][9][15]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas, purified
-
An inert atmosphere (Nitrogen or Argon)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Heating mantle
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Under an inert atmosphere, charge the three-necked flask with magnesium turnings.
-
Add a small portion of anhydrous THF to cover the magnesium.
-
Add a few drops of ethyl bromide to initiate the reaction.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining ethyl bromide dissolved in anhydrous THF dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Formation of this compound:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0-10°C in an ice bath.
-
Begin bubbling purified acetylene gas through the solution via the gas inlet tube.
-
The reaction is exothermic; maintain the temperature below 20°C.[1]
-
Continue bubbling acetylene for approximately 2-3 hours. The completion of the reaction can be monitored by Gilman's test.
-
Workflow Diagram:
Preparation of this compound in Diethyl Ether
While generally providing lower yields, this method is also feasible.[16][17]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether
-
Acetylene gas, purified
-
An inert atmosphere (Nitrogen or Argon)
Equipment:
-
Same as for the THF procedure.
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Follow the same procedure as in section 3.1, substituting anhydrous diethyl ether for THF. The reaction is typically initiated at room temperature and the rate is controlled by the addition of the ethyl bromide solution.
-
-
Formation of this compound:
-
Cool the ethylmagnesium bromide solution in diethyl ether to 0-10°C.
-
Bubble purified acetylene gas through the solution. The lower solubility of acetylene in ether may necessitate a longer reaction time or higher flow rate compared to the THF procedure.
-
Monitor the reaction progress as described previously.
-
Conclusion
For researchers, scientists, and drug development professionals requiring a reliable and high-yielding source of this compound, tetrahydrofuran is unequivocally the solvent of choice. Its superior solvating power, which promotes a monomeric and highly soluble Grignard species, coupled with the high solubility of acetylene gas, leads to more efficient and cleaner reactions. While diethyl ether can be used, the lower yields and potential for reagent precipitation make it a less desirable option for demanding synthetic applications. The provided experimental protocols and workflow diagrams offer a practical guide for the successful preparation of this compound, emphasizing the advantages conferred by THF.
References
- 1. Buy this compound | 4301-14-8 [smolecule.com]
- 2. This compound | 4301-14-8 [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 5. This compound, 0.5M solution in THF, AcroSeal™ | Fisher Scientific [fishersci.ca]
- 6. This compound 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 7. This compound 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 8. This compound, 0.5M solution in THF, AcroSeal 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 12. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. quora.com [quora.com]
- 14. Question: Why can the Grignard reagent of C6H5Cl be prepared in THF but n.. [askfilo.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. guidechem.com [guidechem.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
The Electronic Frontier: An In-depth Guide to the Carbon-Magnesium Bond in Alkynyl Grignards
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkynyl Grignard reagents are indispensable tools in the arsenal (B13267) of synthetic chemists, enabling the formation of carbon-carbon bonds with precision and versatility. Their utility in the synthesis of complex organic molecules, including pharmaceuticals and natural products, is well-documented.[1] At the heart of their reactivity lies the carbon-magnesium (C-Mg) bond, a highly polar and dynamic linkage that dictates the nucleophilic character of the alkynyl group.[2] This technical guide provides a comprehensive exploration of the electronic structure of the C-Mg bond in alkynyl Grignards, integrating experimental data and computational insights to offer a deeper understanding for researchers in organic synthesis and drug development.
The Nature of the Carbon-Magnesium Bond
The bond between the sp-hybridized carbon of the alkynyl group and the magnesium atom is a polar covalent bond with significant ionic character.[3] The large difference in electronegativity between carbon (2.55) and magnesium (1.31) results in a substantial polarization of the bond, with the carbon atom bearing a partial negative charge and the magnesium atom a partial positive charge. This polarization renders the alkynyl carbon highly nucleophilic and basic.[2]
Computational studies, particularly those employing Natural Bond Orbital (NBO) analysis, provide a more nuanced picture of this bonding. NBO analysis partitions the wavefunction into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs.[4][5] For an alkynyl Grignard, this analysis reveals a σ-bond between a carbon sp hybrid orbital and a magnesium hybrid orbital. The electron density in this bond is heavily skewed towards the carbon atom, confirming its carbanionic character.
The Schlenk Equilibrium in Alkynyl Grignards
In solution, Grignard reagents exist in a complex dynamic state known as the Schlenk equilibrium. This equilibrium involves the disproportionation of the alkylmagnesium halide (RMgX) into the corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).
Figure 1: The Schlenk Equilibrium in Grignard Reagents.
The position of this equilibrium is influenced by several factors, including the solvent, the nature of the R group and the halide, and the temperature. For alkynyl Grignards, the equilibrium generally favors the RMgX species in ethereal solvents like tetrahydrofuran (B95107) (THF).
Quantitative Data on the C-Mg Bond
Precise experimental data on the solid-state structure of simple alkynyl Grignards is limited due to their high reactivity and tendency to exist as complex mixtures in solution. However, computational studies and data from related organomagnesium compounds provide valuable insights.
| Property | Value | Method | Reference |
| C-Mg Bond Length | ~2.1 Å | Computational (DFT) | Based on studies of similar Grignard reagents.[6] |
| C-Mg Bond Dissociation Energy | ~270 kJ/mol (for Ethynylmagnesium bromide) | Thermochemical Estimation | Estimated based on studies of related Grignard reagents.[3] |
| Natural Charge on Carbon (sp) | Highly negative | Computational (NBO Analysis) | NBO calculations show significant negative charge localization on the alkynyl carbon.[4][5][7][8] |
| Hybridization of Carbon (sp) | ~sp | NBO Analysis | The carbon atom of the C-Mg bond exhibits sp hybridization.[4][5][7][8] |
| Hybridization of Magnesium | Varies (typically distorted sp³) | NBO Analysis | Magnesium hybridization is influenced by solvent coordination.[4][5][7][8] |
Experimental Protocols
Synthesis of Alkynyl Grignard Reagents
The most common method for preparing alkynyl Grignards is through the deprotonation of a terminal alkyne with a more basic Grignard reagent, such as an alkylmagnesium halide.
Figure 2: General workflow for the synthesis of alkynyl Grignards.
Materials:
-
Terminal alkyne
-
Alkylmagnesium halide solution in THF (e.g., ethylmagnesium bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Nitrogen or Argon source
Procedure:
-
All glassware should be oven-dried and cooled under a stream of inert gas.
-
The terminal alkyne is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere.
-
The solution is cooled to 0 °C using an ice bath.
-
The alkylmagnesium halide solution is added dropwise to the stirred solution of the alkyne.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The formation of the alkynyl Grignard is often accompanied by the evolution of the corresponding alkane gas.
-
The resulting solution of the alkynyl Grignard reagent is then ready for use in subsequent reactions.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for characterizing Grignard reagents in solution. Due to their air and moisture sensitivity, sample preparation requires careful handling.
Protocol for NMR Sample Preparation of Air-Sensitive Alkynyl Grignards:
-
An oven-dried NMR tube and cap are taken into a glovebox or handled using Schlenk line techniques.[6]
-
A small aliquot of the alkynyl Grignard solution is transferred to the NMR tube.
-
Deuterated, anhydrous THF (THF-d₈) is added to the NMR tube to the appropriate volume.
-
The NMR tube is securely capped and sealed with paraffin (B1166041) film.
-
The sample is then carefully transferred to the NMR spectrometer for analysis.[9][10]
Expected ¹H and ¹³C NMR Chemical Shifts: The chemical shifts of the alkynyl protons and carbons are characteristic.
| Nucleus | Chemical Shift (ppm) | Notes |
| ¹H | 2.0 - 3.0 | The acetylenic proton of a terminal alkyne is acidic and will be absent in the Grignard reagent. |
| ¹³C | 80 - 110 | The sp-hybridized carbons of the triple bond typically resonate in this region. The carbon directly bonded to magnesium will be significantly shielded compared to the terminal alkyne.[8][11][12][13] |
Characterization by Single-Crystal X-ray Diffraction
Obtaining single crystals of highly reactive organometallic compounds like alkynyl Grignards is challenging but provides definitive structural information.
General Protocol for Crystallization and Data Collection:
-
Crystallization: Crystals are typically grown at low temperatures from a concentrated solution in an appropriate solvent system (e.g., THF/hexane). Techniques such as slow evaporation, vapor diffusion, or slow cooling are employed under an inert atmosphere.[9]
-
Crystal Mounting: A suitable crystal is selected under a microscope in a glovebox or under a stream of cold nitrogen. The crystal is coated with a cryoprotectant oil (e.g., perfluoropolyether oil) and mounted on a loop.[14]
-
Data Collection: The mounted crystal is transferred to the diffractometer and cooled to a low temperature (typically 100-150 K) under a stream of nitrogen gas. This minimizes thermal motion and potential degradation of the crystal. X-ray diffraction data are then collected.[9][14]
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about the coordination environment of the magnesium atom.[9]
Conclusion
The electronic structure of the carbon-magnesium bond in alkynyl Grignards is central to their reactivity as potent nucleophiles in organic synthesis. The highly polarized, covalent nature of this bond, coupled with its dynamic behavior in solution as described by the Schlenk equilibrium, provides a fascinating area of study. While experimental characterization, particularly in the solid state, remains challenging due to their inherent reactivity, a combination of spectroscopic techniques and computational modeling continues to deepen our understanding. This knowledge is paramount for the rational design of new synthetic methodologies and the development of novel therapeutics.
References
- 1. fiveable.me [fiveable.me]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Buy this compound | 4301-14-8 [smolecule.com]
- 4. NBO [cup.uni-muenchen.de]
- 5. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 6. Computational Study of the Magnesium Bonds in Turbo Grignard Reagents | Journal of Student-Scientists' Research [journals.gmu.edu]
- 7. Natural Bond Orbital (NBO) Analysis of Certain Salicylanilide Derivatives – Material Science Research India [materialsciencejournal.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. rsc.org [rsc.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 13. rsc.org [rsc.org]
- 14. Synthesis and characterization of alkynyl complexes of groups 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pioneering the Alkyne Frontier: Early Synthetic Applications of Ethynylmagnesium Bromide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The advent of Grignard reagents at the turn of the 20th century revolutionized organic synthesis, providing a robust method for carbon-carbon bond formation. While the initial work by Victor Grignard focused on alkyl and aryl magnesium halides, the extension of this chemistry to acetylenic compounds opened a new and powerful avenue for the introduction of the ethynyl (B1212043) moiety, a critical building block in natural product synthesis, medicinal chemistry, and materials science. This technical guide delves into the foundational, early examples of the preparation and synthetic utility of ethynylmagnesium bromide, providing detailed experimental protocols and quantitative data from seminal works to offer a historical and practical perspective on this versatile reagent.
The Genesis of an Essential Reagent: The Preparation of this compound
The preparation of this compound (HC≡CMgBr) itself is a foundational reaction, first explored in the early 20th century. The most common and enduring method, established in early chemical literature and refined over time, involves the reaction of a pre-formed Grignard reagent, typically ethylmagnesium bromide, with a stream of acetylene (B1199291) gas in an ethereal solvent. The acidic proton of acetylene is readily abstracted by the strongly basic Grignard reagent, liberating ethane (B1197151) gas and forming the desired acetylenic Grignard.
A detailed and reliable procedure for this transformation is well-documented in the chemical literature, including in the renowned collection Organic Syntheses.[1] This procedure, while published later, is based on the foundational principles established in earlier work and serves as a benchmark for the synthesis of this reagent.
Experimental Protocol: Preparation of this compound (Adapted from Organic Syntheses)[1]
Apparatus: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube that extends below the surface of the solvent, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen).
Procedure:
-
A solution of ethylmagnesium bromide is prepared in the reaction flask from magnesium turnings (0.5 g-atom) and ethyl bromide (0.55 mol) in anhydrous tetrahydrofuran (B95107) (THF, 300 mL).[1]
-
In a separate, larger three-necked flask, 200 mL of anhydrous THF is placed and saturated with purified acetylene gas, which is bubbled through the solvent at a steady rate (15–20 L per hour).[1]
-
The prepared ethylmagnesium bromide solution is transferred to the dropping funnel and added portionwise to the acetylene-saturated THF.
-
An initial small addition of the ethylmagnesium bromide solution initiates the reaction, evidenced by the frothing of evolved ethane gas.[1]
-
The remainder of the ethylmagnesium bromide solution is added over approximately 3 hours, maintaining a gentle reflux from the heat of the reaction. The reaction temperature typically rises 5–10 °C above room temperature.[1]
-
Upon completion of the addition, a homogeneous solution of this compound in THF is obtained and can be used directly for subsequent reactions.
Caption: Synthesis of this compound.
Early Applications in Carbonyl Chemistry: The Synthesis of Acetylenic Carbinols and Ketones
The primary and most immediate application of the newly harnessed this compound was its reaction as a potent nucleophile with carbonyl compounds. This provided a direct route to secondary and tertiary acetylenic alcohols (carbinols), which are valuable synthetic intermediates.
Addition to Aldehydes: A Classic Example
A well-documented early application is the addition of this compound to α,β-unsaturated aldehydes, such as cinnamaldehyde (B126680). This reaction efficiently creates a new stereocenter and extends the carbon framework with a terminal alkyne.
Procedure:
-
The freshly prepared solution of this compound (from 0.5 g-atom of Mg) is cooled in an ice-water bath.
-
A solution of freshly distilled cinnamaldehyde (47.5 g, 0.36 mol) in 50 mL of purified THF is added dropwise to the stirred Grignard solution over approximately 45 minutes.[1]
-
After the addition is complete, the reaction mixture is stirred overnight, allowing it to warm to room temperature.
-
The reaction is quenched by careful addition to 1.5 L of a cooled, saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with diethyl ether, and the combined organic extracts are washed, dried, and concentrated. The crude product is then purified by distillation under reduced pressure.
A Seminal Work: The Synthesis of Acetylenic Ketones
A pivotal early publication by J. W. Kroeger and J. A. Nieuwland in 1936 detailed a method for the synthesis of acetylenic ketones. This represented a significant advancement, moving beyond simple carbinol formation to the direct creation of a ketone functionality adjacent to the alkyne. Their method involved the reaction of this compound with an acid anhydride (B1165640), specifically acetic anhydride, to yield but-3-yn-2-one.
Precise experimental details from the original 1936 publication are not fully available in the searched resources. The following is a generalized representation based on the known reactivity.
Procedure:
-
A solution of this compound is prepared in the standard manner in diethyl ether.
-
The solution is cooled, and a solution of acetic anhydride in diethyl ether is added dropwise with vigorous stirring.
-
The reaction mixture is then hydrolyzed with a dilute acid.
-
The ethereal layer is separated, washed, dried, and the solvent is removed. The resulting acetylenic ketone is purified by distillation.
References
Methodological & Application
Application Notes and Protocols: Ethynylmagnesium Bromide Reaction with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. Among these, the reaction of ethynylmagnesium bromide, a Grignard reagent, with aldehydes and ketones provides a reliable and versatile method for the synthesis of propargyl alcohols. These products are valuable intermediates in the synthesis of a wide range of more complex molecules, including natural products, pharmaceuticals, and functional materials. The ethynyl (B1212043) group can be further functionalized, for example, through hydration, hydrogenation, or coupling reactions, making propargyl alcohols key building blocks in drug development and medicinal chemistry. This document provides detailed application notes, experimental protocols, and data on the reaction of this compound with various aldehydes and ketones.
Reaction Mechanism and Specificity
The reaction proceeds via the nucleophilic addition of the ethynyl anion from the Grignard reagent to the electrophilic carbonyl carbon of the aldehyde or ketone. The magnesium atom of the Grignard reagent coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of the terminal alkyne's carbanion on the carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final propargyl alcohol.
The general mechanism is as follows:
-
Formation of the Grignard Reagent: this compound is typically prepared in situ by the reaction of a suitable starting material, such as acetylene (B1199291), with a Grignard reagent like ethylmagnesium bromide in an ethereal solvent like tetrahydrofuran (B95107) (THF).
-
Nucleophilic Addition: The this compound then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone.
-
Formation of Magnesium Alkoxide: This addition results in the formation of a magnesium alkoxide intermediate.
-
Protonation: The reaction mixture is quenched with a mild acid (e.g., saturated aqueous ammonium (B1175870) chloride solution) to protonate the alkoxide and yield the propargyl alcohol.
The reaction is highly chemoselective for aldehydes and ketones. Other carbonyl functional groups, such as esters, may also react, but typically require harsher conditions or react at a slower rate.
Applications in Drug Development
Propargyl alcohols are versatile intermediates in the synthesis of various pharmaceutical compounds. The triple bond can be readily transformed into other functional groups, and the hydroxyl group provides a handle for further modifications. For instance, the synthesis of the anticancer agent (+)-4-demethoxydaunomycin involves a key step utilizing an this compound addition. Furthermore, the introduction of an ethynyl group can be a strategic move in drug design to enhance binding affinity to target proteins or to serve as a reactive handle for bioconjugation.
Data Presentation
The following tables summarize the reaction of this compound with a variety of aldehydes and ketones, showcasing the scope and efficiency of this transformation.
Table 1: Reaction with Aldehydes
| Aldehyde | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | 1-Phenyl-2-propyn-1-ol | THF | 1 | 0 to RT | 85 | |
| Cinnamaldehyde (B126680) | 1-Phenyl-1-penten-4-yn-3-ol | THF | 12 | 0 to RT | 75-82 | |
| Formaldehyde | Propargyl alcohol | THF | 2 | RT | ~60 | |
| Acetaldehyde | 1-Butyn-3-ol | Diethyl ether | 1 | 0 | 70 |
Table 2: Reaction with Ketones
| Ketone | Product | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Cyclohexanone (B45756) | 1-Ethynylcyclohexanol | THF | 2 | 0 to RT | 90 | |
| Acetone | 2-Methyl-3-butyn-2-ol | Diethyl ether | 1 | 0 | 85 | |
| 2-Methyl-1-tetralone | 1-Ethynyl-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol | Diethyl ether | 4 | Reflux | 67 | |
| Di-tert-butyl ketone | 1-Ethynyl-2,2,4,4-tetramethyl-3-pentanol | THF | 24 | Reflux | Low |
Experimental Protocols
Protocol 1: Synthesis of 1-Ethynylcyclohexanol from Cyclohexanone
This protocol is adapted from a standard laboratory procedure.
Materials:
-
This compound solution (0.5 M in THF)
-
Cyclohexanone
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanone (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the this compound solution (1.1 equivalents) via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure 1-ethynylcyclohexanol.
Protocol 2: Synthesis of 1-Phenyl-1-penten-4-yn-3-ol from Cinnamaldehyde
This protocol is based on a procedure from Organic Syntheses.
A. Preparation of this compound:
-
Set up a 500-mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Prepare a solution of ethylmagnesium bromide from magnesium turnings (0.5 g atom) and ethyl bromide (0.55 mole) in 300 mL of anhydrous THF.
-
In a separate 1-L three-necked flask equipped with a stirrer, gas inlet tube, and dropping funnel, place 200 mL of purified THF.
-
Introduce purified acetylene gas at a rate of 15–20 L per hour.
-
Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF over approximately 3 hours. The reaction temperature will rise 5–10 °C above room temperature.
B. Reaction with Cinnamaldehyde:
-
Cool the stirred solution of this compound in an ice-water bath.
-
Add a solution of freshly distilled cinnamaldehyde (0.36 mole) in 50 mL of purified THF dropwise over about 45 minutes.
-
After the addition is complete, continue stirring overnight as the solution warms to room temperature.
-
Carefully pour the reaction mixture into 1.5 L of cooled, saturated ammonium chloride solution.
-
Extract the aqueous phase with three 250-mL portions of ether.
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by crystallization.
Mandatory Visualization
Caption: Reaction mechanism of this compound with aldehydes and ketones.
Caption: General experimental workflow for the synthesis of propargyl alcohols.
Application Notes and Protocol: Addition of Ethynylmagnesium Bromide to Epoxides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ring-opening of epoxides with carbon nucleophiles is a fundamental transformation in organic synthesis, providing a reliable method for the construction of β-hydroxy compounds. The addition of ethynylmagnesium bromide, a Grignard reagent, to epoxides is a powerful strategy for the synthesis of homopropargyl alcohols. These products are versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. This protocol details the preparation of this compound and its subsequent reaction with epoxides, highlighting the reaction's mechanism, regioselectivity, and general experimental procedure.
Introduction
The reaction between a Grignard reagent and an epoxide is a classic method for carbon-carbon bond formation. The high ring strain of the three-membered ether ring in epoxides makes them susceptible to nucleophilic attack, even with the oxygen being part of a typically poor leaving group (an alkoxide). This compound serves as a potent nucleophile, delivering an ethynyl (B1212043) group to one of the epoxide carbons. This reaction proceeds via an SN2 mechanism, which dictates the regiochemical and stereochemical outcome of the product. The resulting homopropargyl alcohols are valuable synthetic precursors, with the alkyne and alcohol functionalities amenable to a wide range of further chemical modifications.
Reaction Mechanism and Regioselectivity
The addition of this compound to an epoxide is a base-catalyzed ring-opening reaction. The reaction proceeds in two key stages:
-
Nucleophilic Attack: The highly nucleophilic carbon of the ethynyl Grignard reagent attacks one of the electrophilic carbons of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the attacked carbon is a stereocenter. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon of the epoxide.[1] This step results in the formation of a magnesium alkoxide intermediate.
-
Acidic Workup: A subsequent aqueous acidic workup, typically with a mild acid like ammonium (B1175870) chloride, protonates the magnesium alkoxide to yield the final homopropargyl alcohol product.
The regioselectivity of the reaction is a key consideration, especially with unsymmetrical epoxides. Under the basic conditions of the Grignard reaction, the attack of the nucleophile is primarily governed by sterics, favoring the less sterically hindered carbon atom of the epoxide ring.[1]
Data Presentation
The reaction of this compound with epoxides generally proceeds in good yields, though the specific yield is dependent on the substrate and reaction conditions. Below is a summary of representative yields for this transformation.
| Epoxide Substrate | Product | Yield (%) | Reference |
| Ethylene (B1197577) Oxide | 4-Pentyn-1-ol | 70 | [2] |
| Propylene (B89431) Oxide | 1-Pentyn-4-ol | ~60-80 (Estimated) | General Reaction |
| Styrene (B11656) Oxide | 1-Phenyl-3-butyn-1-ol | ~60-80 (Estimated) | General Reaction |
| Cyclohexene (B86901) Oxide | 2-Ethynylcyclohexanol | ~60-80 (Estimated) | General Reaction |
Note: Yields for propylene oxide, styrene oxide, and cyclohexene oxide are estimated based on typical Grignard reactions with epoxides, as a comprehensive tabular comparison for this compound specifically was not available in the searched literature. The yield for ethylene oxide is from a reaction with a similar, but more complex, acetylide.
Experimental Protocols
Part A: Preparation of this compound in Tetrahydrofuran (B95107)
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Magnesium turnings (12 g, 0.5 g-atom)
-
Ethyl bromide, dried over CaCl₂ (60 g, 0.55 mole)
-
Anhydrous tetrahydrofuran (THF), ~500 mL
-
Acetylene (B1199291) gas, purified
-
Nitrogen gas, inert atmosphere
Equipment:
-
500-mL three-necked flask with a mechanical stirrer, reflux condenser, and pressure-equalized dropping funnel.
-
1-L three-necked flask with a mechanical stirrer, gas inlet tube, 500-mL dropping funnel, and a gas outlet with a drying tube.
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
Set up the 500-mL three-necked flask under a nitrogen atmosphere and dry it by gentle warming with a flame while passing a slow stream of nitrogen through the system.
-
In the dried flask, prepare a solution of ethylmagnesium bromide from magnesium turnings, ethyl bromide, and 300 mL of anhydrous THF.[3]
-
Once the formation of the Grignard reagent is complete, the warm solution (40–50 °C) is transferred under nitrogen pressure to the 500-mL dropping funnel.
-
-
Preparation of this compound:
-
Place 200 mL of anhydrous THF in the 1-L three-necked flask.
-
Begin bubbling purified acetylene gas through the THF at a rate of 15–20 L per hour and start stirring.
-
After 5 minutes, add approximately 5 mL of the ethylmagnesium bromide solution from the dropping funnel in one portion. The evolution of ethane (B1197151) gas will be observed.
-
Once the initial frothing subsides, continue the dropwise addition of the ethylmagnesium bromide solution over about 3 hours. The reaction temperature will rise by 5–10 °C.
-
After the addition is complete, the resulting solution of this compound should be homogeneous at around 30 °C.[3]
-
Part B: Addition of this compound to an Epoxide (General Procedure)
Materials:
-
Solution of this compound in THF (prepared in Part A)
-
Epoxide (e.g., propylene oxide, styrene oxide, cyclohexene oxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
Reaction flask with a stirrer and dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Cool the freshly prepared solution of this compound in the 1-L flask to 0 °C using an ice bath.
-
Dissolve the epoxide (1 equivalent based on the starting ethyl bromide) in a minimal amount of anhydrous THF.
-
-
Addition of the Epoxide:
-
While stirring, add the solution of the epoxide dropwise to the cooled this compound solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a cooled, saturated aqueous solution of ammonium chloride (approximately 1.5 L for a 0.5 mole scale reaction).
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether (3 x 250 mL).
-
Combine the organic extracts with the original THF solution.
-
Dry the combined organic layers over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvents under reduced pressure using a rotary evaporator.
-
The resulting crude homopropargyl alcohol can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
-
Mandatory Visualization
Caption: Workflow for the synthesis of homopropargyl alcohols.
References
Application Notes and Protocols for the Synthesis of Terminal Alkynes Using Ethynylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethynylmagnesium bromide as a key reagent for the synthesis of terminal alkynes. This document details the preparation of the Grignard reagent, its application in forming carbon-carbon bonds with various electrophiles, and detailed experimental protocols.
Introduction
This compound (HC≡CMgBr) is a highly valuable organometallic compound, specifically a Grignard reagent, widely employed in organic synthesis. Its primary utility lies in its function as a nucleophilic source of the ethynyl (B1212043) anion (HC≡C⁻), enabling the introduction of a terminal alkyne moiety into a wide array of molecules. This functionality is of significant interest in medicinal chemistry and materials science due to the alkyne's ability to act as a rigid linker, participate in click chemistry, and serve as a precursor for more complex structures. The synthesis of terminal alkynes using this compound is a foundational method for constructing molecular frameworks in drug discovery and development.[1][2]
Synthesis of this compound
The preparation of this compound is typically achieved by the reaction of a simple alkyl Grignard reagent, such as ethylmagnesium bromide, with an excess of acetylene (B1199291) gas in an anhydrous ethereal solvent, most commonly tetrahydrofuran (B95107) (THF).[2][3] The use of THF is advantageous as it enhances the solubility of acetylene, leading to higher yields (typically 90-96%) and minimizing the formation of the undesired bis(bromomagnesium)acetylene byproduct.[2]
Applications in the Synthesis of Terminal Alkynes
This compound is a potent nucleophile that reacts with a variety of electrophiles to form new carbon-carbon bonds, leading to the synthesis of terminal alkynes. The two primary classes of electrophiles for this purpose are carbonyl compounds and alkyl halides.
Reaction with Carbonyl Compounds
A major application of this compound is its reaction with aldehydes and ketones to produce propargylic alcohols (alcohols containing a triple bond). This reaction is a reliable method for introducing both a hydroxyl group and a terminal alkyne into a molecule. The reaction proceeds via nucleophilic addition of the ethynyl group to the electrophilic carbonyl carbon.
Table 1: Representative Yields for the Reaction of this compound with Carbonyl Compounds
| Electrophile | Product | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Cinnamaldehyde | 1-Phenyl-1-penten-4-yn-3-ol | THF | Overnight | 58-69 | [4][5] |
| Crotonaldehyde | 1-Hexen-4-yn-3-ol | THF | Not specified | 84 | [5] |
| Acrolein | 1-Penten-4-yn-3-ol | THF | Not specified | 40 | [5] |
| Methyl Acetate | 3-Methyl-1,4-pentadiyne-3-ol | THF | 1 hour (reflux) | 45 | [3] |
Reaction with Alkyl Halides
The reaction of this compound with alkyl halides via a nucleophilic substitution reaction (SN2) provides a direct route to terminal alkynes. However, the success of this reaction is highly dependent on the nature of the alkyl halide. Primary alkyl halides are the most suitable substrates for this reaction. Secondary halides may also react, but the yields are often lower due to competing elimination reactions (E2). Tertiary alkyl halides are generally not suitable substrates as elimination is the predominant reaction pathway. The reactivity of the halide is also a critical factor, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. Due to steric hindrance, neopentyl halides are resistant to SN2 reactions.[6]
Finding comprehensive data on the uncatalyzed reaction of this compound with a wide range of simple alkyl halides is challenging. Much of the available literature focuses on catalyzed cross-coupling reactions to improve yields and substrate scope.
Experimental Protocols
Protocol for the Preparation of this compound in THF
This protocol is based on established procedures and is designed to yield a solution of this compound in tetrahydrofuran.[2][3]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (dried)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with an inert gas inlet, and a dropping funnel.
-
Under a positive pressure of inert gas, add magnesium turnings to the flask.
-
Add a small amount of anhydrous THF to cover the magnesium.
-
Slowly add a solution of ethyl bromide in anhydrous THF from the dropping funnel to initiate the formation of ethylmagnesium bromide. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
Once the formation of the Grignard reagent is complete (the magnesium has been consumed), cool the solution to 0-10 °C in an ice bath.
-
Bubble dry acetylene gas through the stirred solution. The formation of a white precipitate of this compound will be observed.
-
Continue bubbling acetylene through the solution for a period of time to ensure complete reaction. The resulting suspension is then ready for use in subsequent reactions.
General Protocol for the Synthesis of a Propargylic Alcohol
This protocol describes the general procedure for the reaction of this compound with an aldehyde or ketone.[4][5]
Materials:
-
Solution of this compound in THF (from Protocol 4.1)
-
Aldehyde or ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the aldehyde or ketone in anhydrous THF.
-
Cool the solution of the carbonyl compound in an ice bath.
-
Slowly add the prepared this compound suspension to the cooled solution of the carbonyl compound with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC).
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propargylic alcohol.
-
Purify the product by distillation or column chromatography.
General Protocol for the Synthesis of a Terminal Alkyne from an Alkyl Halide
This protocol provides a general method for the reaction of this compound with a primary alkyl halide.
Materials:
-
Solution of this compound in THF (from Protocol 4.1)
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To the stirred suspension of this compound in THF under an inert atmosphere, add the primary alkyl halide dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate carefully to obtain the crude terminal alkyne.
-
Purify the product by distillation, taking care due to the volatility of many terminal alkynes.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of terminal alkynes.
Reaction Mechanism: Ethynylation of a Ketone
References
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound | 4301-14-8 [smolecule.com]
- 3. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols: Synthesis of Propargyl Alcohols using Ethynylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl alcohols are a critical class of organic compounds characterized by the presence of a hydroxyl group attached to a carbon atom adjacent to a carbon-carbon triple bond. This structural motif is a versatile building block in organic synthesis, finding extensive application in the preparation of pharmaceuticals, natural products, and functional materials. One of the most direct and efficient methods for the synthesis of propargyl alcohols is the nucleophilic addition of an ethynyl (B1212043) group to the carbonyl carbon of aldehydes and ketones. Ethynylmagnesium bromide (HC≡CMgBr), a readily accessible Grignard reagent, serves as an excellent source of the ethynyl anion for this transformation. This application note provides detailed protocols and quantitative data for the synthesis of a variety of propargyl alcohols using this compound.
Reaction Mechanism and Workflow
The reaction proceeds via the nucleophilic attack of the acetylenic carbon of the this compound on the electrophilic carbonyl carbon of an aldehyde or ketone. This addition reaction forms a magnesium alkoxide intermediate, which is subsequently protonated during an aqueous workup to yield the final propargyl alcohol. The reaction must be carried out under anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protons.[1]
A general workflow for this synthesis is depicted below:
Figure 1: General workflow for the synthesis of propargyl alcohols.
Experimental Protocols
Protocol 1: Preparation of this compound in Tetrahydrofuran (THF)
This protocol describes the in situ preparation of this compound from ethylmagnesium bromide and acetylene gas.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a gas inlet tube.
-
Pressure-equalized dropping funnel.
-
Schlenk line or similar inert atmosphere setup.
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF.[2]
-
Introduction of Acetylene: Cool the freshly prepared ethylmagnesium bromide solution in an ice-water bath. Purified acetylene gas is then bubbled through the stirred solution.[2]
-
Formation of this compound: The reaction is typically exothermic, and the flow of acetylene should be controlled to maintain the reaction temperature. The completion of the reaction is indicated by the cessation of ethane (B1197151) evolution. The resulting solution of this compound is then used directly in the next step.[2] Yields of this compound are typically in the range of 90-96%.[3]
Protocol 2: General Procedure for the Synthesis of Propargyl Alcohols
This protocol provides a general method for the reaction of this compound with aldehydes and ketones.
Materials:
-
This compound solution in THF (from Protocol 1)
-
Aldehyde or ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer and a dropping funnel under an inert atmosphere.
-
Separatory funnel.
-
Rotary evaporator.
-
Chromatography equipment (optional, for purification).
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, place the solution of this compound in THF. Cool the solution to 0 °C using an ice bath.
-
Addition of Carbonyl Compound: A solution of the aldehyde or ketone in anhydrous THF is added dropwise to the stirred Grignard solution at 0 °C.[2]
-
Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for several hours to overnight to ensure complete reaction.[2]
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[2]
-
Extraction: The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with diethyl ether or another suitable organic solvent.[2]
-
Drying and Concentration: The combined organic extracts are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude propargyl alcohol.[2]
-
Purification: The crude product can be purified by distillation or column chromatography on silica (B1680970) gel, if necessary.[2]
Quantitative Data: Substrate Scope and Yields
The reaction of this compound with a variety of aldehydes and ketones has been reported to produce the corresponding propargyl alcohols in moderate to excellent yields. The following tables summarize the reported yields for different classes of carbonyl compounds.
Table 1: Reaction with Aldehydes
| Aldehyde | Product | Yield (%) | Reference |
| Cinnamaldehyde | 1-Phenyl-1-penten-4-yn-3-ol | 58-69 | [2] |
| Crotonaldehyde | 1-Hexen-4-yn-3-ol | 84 | [2] |
| Acrolein | 1-Penten-4-yn-3-ol | 40 | [2] |
Table 2: Reaction with Ketones
| Ketone | Product | Yield (%) | Reference |
| Methyl ethyl ketone | 3-Methyl-1-pentyn-3-ol | 69 | [2] |
Signaling Pathways and Logical Relationships
The core of this synthetic method is the Grignard reaction, a fundamental transformation in organic chemistry. The logical relationship between the reactants and the product is straightforward, as illustrated by the following diagram.
Figure 2: Logical flow of the Grignard reaction for propargyl alcohol synthesis.
Conclusion
The synthesis of propargyl alcohols via the addition of this compound to aldehydes and ketones is a robust and versatile method. The reaction is generally high-yielding and tolerates a range of functional groups, making it a valuable tool for synthetic chemists in academia and industry. The straightforward protocols and readily available starting materials further enhance the attractiveness of this methodology for the construction of complex molecules containing the propargyl alcohol moiety. Careful control of reaction conditions, particularly the exclusion of moisture, is paramount for achieving optimal results.
References
Application Notes and Protocols for Ethynylmagnesium Bromide in Polymer Grafting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodology for grafting ethynyl (B1212043) groups onto polymer chains using Ethynylmagnesium Bromide. This functionalization introduces reactive alkyne moieties onto the polymer backbone, enabling further modifications through click chemistry and other alkyne-specific reactions. Such modifications are valuable in the development of advanced materials for drug delivery, diagnostics, and various biomedical applications.
Introduction
The introduction of functional groups onto otherwise inert polymer backbones, such as those of polyolefins, is a critical step in the development of advanced polymeric materials. This compound (HC≡CMgBr), a Grignard reagent, serves as a versatile tool for introducing terminal alkyne functionalities. This is typically achieved through a two-step process: pre-functionalization of the polymer to introduce reactive sites, followed by the reaction with this compound. The resulting ethynyl-grafted polymers can be readily conjugated with a variety of molecules, including peptides, drugs, and imaging agents, via highly efficient click chemistry reactions.
General Reaction Scheme
The grafting of ethynyl groups onto a polymer chain, such as polyethylene (B3416737), generally involves two main stages:
-
Halogenation of the Polymer Backbone: The inert polymer is first treated with a halogenating agent to introduce bromine or chlorine atoms onto the polymer chain. This creates reactive sites for the subsequent Grignard reaction.
-
Reaction with this compound: The halogenated polymer is then reacted with this compound. The nucleophilic ethynyl group displaces the halide, forming a carbon-carbon bond and attaching the terminal alkyne to the polymer backbone.
Caption: General workflow for ethynyl grafting onto a polymer backbone.
Experimental Protocols
Synthesis of this compound
Objective: To prepare a solution of this compound in an anhydrous solvent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene (B1199291) gas (purified)
-
Schlenk line and oven-dried glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), prepare a solution of ethylmagnesium bromide by reacting magnesium turnings with ethyl bromide in anhydrous THF.
-
Once the ethylmagnesium bromide is formed, bubble purified acetylene gas through the solution. The acetylene will react with the ethylmagnesium bromide to form this compound and ethane (B1197151) gas.
-
Continue bubbling acetylene through the solution for a set period to ensure complete reaction. The concentration of the resulting this compound solution can be determined by titration.
Halogenation of Polyethylene (Bromination)
Objective: To introduce bromine atoms onto the polyethylene backbone.
Materials:
-
Polyethylene (e.g., high-density polyethylene, HDPE)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or other radical initiator
-
Solvent (e.g., chlorobenzene)
Procedure:
-
Dissolve the polyethylene in the chosen solvent at an elevated temperature (e.g., 120-130 °C) under an inert atmosphere.
-
Once the polymer is fully dissolved, add N-Bromosuccinimide and the radical initiator.
-
Maintain the reaction at the elevated temperature for several hours.
-
After the reaction is complete, cool the solution and precipitate the brominated polyethylene by adding a non-solvent such as methanol.
-
Wash the precipitate thoroughly to remove any unreacted reagents and byproducts.
-
Dry the brominated polyethylene under vacuum.
Grafting of Ethynyl Groups onto Brominated Polyethylene
Objective: To react the brominated polyethylene with this compound to introduce ethynyl groups.
Materials:
-
Brominated polyethylene
-
This compound solution in THF
-
Anhydrous THF
-
Acidic work-up solution (e.g., dilute HCl)
Procedure:
-
Under an inert atmosphere, dissolve the brominated polyethylene in anhydrous THF.
-
Cool the solution in an ice bath.
-
Slowly add the this compound solution to the cooled polymer solution with stirring.
-
Allow the reaction to proceed at a controlled temperature for a specified time.
-
After the reaction is complete, quench the reaction by slowly adding the acidic work-up solution.
-
Precipitate the ethynyl-grafted polyethylene in a non-solvent (e.g., methanol).
-
Filter and wash the polymer extensively to remove magnesium salts and other impurities.
-
Dry the final product under vacuum.
Caption: Workflow for the synthesis and characterization of ethynyl-grafted polymers.
Data Presentation
The success of the grafting reaction and the properties of the resulting polymer can be assessed using various analytical techniques. The following tables summarize typical data obtained from the characterization of the starting and modified polymers.
Table 1: Spectroscopic Analysis of Polymer Functionalization
| Polymer Sample | FTIR Characteristic Peaks (cm⁻¹) | ¹H NMR Signals (ppm) |
| Polyethylene (PE) | ~2920, 2850 (C-H stretch), 1470, 720 (C-H bend) | ~1.25 (backbone -CH₂-) |
| Brominated PE | Adds weak C-Br signals (~650-550) | Appearance of new signals for -CH(Br)- |
| Ethynyl-grafted PE | Appearance of ≡C-H stretch (~3300) and C≡C stretch (~2100) | Appearance of signals for -C≡CH (~2.0-3.0) |
Table 2: Molecular Weight and Thermal Analysis
| Polymer Sample | Number Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) | Decomposition Temperature (Td) (°C) |
| Polyethylene (PE) | Varies | Varies | ~130-140 (HDPE) | >400 |
| Brominated PE | Slight decrease may be observed | May broaden slightly | Generally lower than starting PE | May be slightly lower |
| Ethynyl-grafted PE | Increase expected depending on grafting density | May broaden | Can be further altered | Dependent on grafting density |
Note: The values presented in the tables are representative and will vary depending on the specific polymer, reaction conditions, and degree of functionalization.
Conclusion
The use of this compound for grafting onto polymer chains provides a powerful method for introducing alkyne functionalities. This two-step process, involving halogenation followed by a Grignard reaction, allows for the transformation of inert polymers into reactive platforms suitable for a wide range of applications in materials science and drug development. Careful control of reaction conditions and thorough characterization are essential for obtaining well-defined functionalized polymers with desired properties.
Application Notes and Protocols for the Synthesis of Ethynyl Aziridines using Ethynylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethynyl (B1212043) aziridines are valuable synthetic intermediates in organic chemistry and drug discovery, serving as precursors to a variety of complex nitrogen-containing molecules. The introduction of the ethynyl group into the aziridine (B145994) ring provides a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and various cycloaddition reactions. One direct and effective method for the synthesis of 2-ethynylaziridines is the nucleophilic addition of ethynylmagnesium bromide to N-activated imines. This approach offers a straightforward route to these highly functionalized three-membered rings.[1][2]
This document provides detailed application notes and a general protocol for the synthesis of ethynyl aziridines via the reaction of this compound with N-sulfonyl imines. The protocol is designed to be a representative example, and specific conditions may require optimization depending on the substrate.
Reaction Principle
The synthesis involves the nucleophilic attack of the acetylide carbon of this compound at the electrophilic carbon of an N-activated imine. The resulting magnesium alkoxide intermediate then undergoes an intramolecular nucleophilic substitution to form the aziridine ring, with the activating group on the nitrogen atom facilitating the ring closure. The use of an N-sulfonyl protecting group is common as it sufficiently activates the imine towards nucleophilic attack and is a good leaving group in the subsequent cyclization step.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a model 2-ethynylaziridine (B15419825) from an N-tosyl imine and this compound. Please note that these are typical expected values and actual results may vary.
| Entry | N-Tosyl Imine Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | N-(Benzylidene)-4-methylbenzenesulfonamide | 1-Tosyl-2-ethynyl-3-phenylaziridine | 75 | >95:5 |
| 2 | N-(4-Chlorobenzylidene)-4-methylbenzenesulfonamide | 2-(4-Chlorophenyl)-1-tosyl-3-ethynylaziridine | 72 | >95:5 |
| 3 | N-(4-Methoxybenzylidene)-4-methylbenzenesulfonamide | 2-(4-Methoxyphenyl)-1-tosyl-3-ethynylaziridine | 78 | >95:5 |
Experimental Protocols
General Protocol for the Synthesis of 1-Tosyl-2-ethynyl-3-phenylaziridine
This protocol describes the synthesis of a representative ethynyl aziridine.
Materials:
-
N-(Benzylidene)-4-methylbenzenesulfonamide (1.0 eq)
-
This compound (0.5 M solution in THF, 2.0 eq)
-
Anhydrous Tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Nitrogen or Argon gas inlet
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-(benzylidene)-4-methylbenzenesulfonamide (1.0 eq). Dissolve the imine in anhydrous THF (approximately 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Grignard Reagent: Slowly add this compound solution (0.5 M in THF, 2.0 eq) to the stirred solution of the imine via syringe over a period of 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 1-tosyl-2-ethynyl-3-phenylaziridine.
Visualization
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of ethynyl aziridines using this compound.
References
Application Notes and Protocols for the Preparation of Alkyl(triethynyl)germanes with Ethynylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of alkyl(triethynyl)germanes, versatile building blocks in medicinal chemistry and materials science. The described method utilizes the Grignard reaction of alkyltrichlorogermanes with ethynylmagnesium bromide, offering a straightforward route to these valuable compounds.
Introduction
Alkyl(triethynyl)germanes are organogermanium compounds characterized by an alkyl group and three ethynyl (B1212043) moieties attached to a central germanium atom. The presence of the reactive ethynyl groups makes them attractive precursors for the synthesis of more complex molecules through various coupling reactions. This protocol details the preparation of the key Grignard reagent, this compound, and its subsequent reaction with an alkyltrichlorogermane to yield the desired product. The synthesis is a two-step process, beginning with the formation of an alkyltrichlorogermane from germanium tetrachloride, followed by the substitution of the chloro groups with ethynyl groups.[1]
Experimental Protocols
Part 1: Preparation of this compound
This protocol is adapted from established procedures for the generation of ethynyl Grignard reagents. The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Acetylene (B1199291) gas, purified
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. Flame-dry the glassware under a stream of nitrogen to remove any residual moisture.
-
Preparation of Ethylmagnesium Bromide: In the reaction flask, place magnesium turnings. Add a small volume of anhydrous THF to cover the magnesium. A solution of ethyl bromide in anhydrous THF is added dropwise from the dropping funnel to initiate the Grignard reaction. Once the reaction starts (indicated by bubbling and a gentle reflux), the remaining ethyl bromide solution is added at a rate that maintains a steady reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the ethylmagnesium bromide.
-
Formation of this compound: Cool the freshly prepared ethylmagnesium bromide solution to 0-10 °C using an ice bath. Purified acetylene gas is then bubbled through the stirred solution via a gas inlet tube. The reaction is exothermic, and the flow of acetylene should be controlled to maintain the temperature within the specified range. The reaction is complete when the exotherm ceases, and the solution becomes a grayish suspension.
Part 2: Synthesis of Alkyl(triethynyl)germanes
This part of the protocol describes the reaction of an alkyltrichlorogermane with the prepared this compound solution. The example provided is for the synthesis of tert-butyl(triethynyl)germane.
Materials:
-
tert-Butyltrichlorogermane
-
This compound solution in THF (from Part 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a dry three-necked flask equipped with a magnetic stirrer and a dropping funnel, place the prepared this compound solution under a nitrogen atmosphere.
-
Addition of Alkyltrichlorogermane: Cool the Grignard solution in an ice bath. A solution of tert-butyltrichlorogermane in anhydrous THF is added dropwise from the dropping funnel to the stirred this compound solution. The reaction is typically exothermic and the addition rate should be controlled to maintain the reaction temperature below 20 °C.
-
Reaction Completion and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete substitution of the chlorine atoms. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield the pure alkyl(triethynyl)germane.
Data Presentation
The following table summarizes the quantitative data for the synthesis of representative alkyl(triethynyl)germanes.
| Alkyl Group | Starting Material | Product | Yield (%) | Boiling Point (°C/mmHg) |
| tert-Butyl | tert-Butyltrichlorogermane | tert-Butyl(triethynyl)germane | 75-85 | 60-62 / 2 |
| sec-Butyl | sec-Butyltrichlorogermane | sec-Butyl(triethynyl)germane | 70-80 | 75-77 / 2 |
Spectroscopic Data for tert-Butyl(triethynyl)germane:
-
¹H NMR (CDCl₃, δ, ppm): 1.15 (s, 9H, C(CH₃)₃), 2.40 (s, 3H, C≡CH)
-
¹³C NMR (CDCl₃, δ, ppm): 28.5 (C(CH₃)₃), 34.2 (C(CH₃)₃), 84.1 (Ge-C≡), 92.5 (≡CH)
-
IR (film, cm⁻¹): 3300 (ν, ≡C-H), 2040 (ν, C≡C)
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of alkyl(triethynyl)germanes.
Caption: Experimental workflow for the two-part synthesis.
Logical Relationship of the Synthesis
This diagram outlines the logical progression from starting materials to the final product.
References
Application Notes and Protocols for the Large-Scale Synthesis of Ethynylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the large-scale synthesis of ethynylmagnesium bromide, a crucial reagent in organic synthesis, particularly for the introduction of the ethynyl (B1212043) group. The protocol detailed below is based on the reaction of a pre-formed Grignard reagent with acetylene (B1199291) in tetrahydrofuran (B95107) (THF). Emphasis is placed on safety, scalability, and reproducibility. This guide includes detailed experimental procedures, tables of quantitative data for easy comparison, and a workflow diagram for clarity.
Introduction
This compound is a highly reactive and versatile organometallic compound widely used in the pharmaceutical and chemical industries for the formation of carbon-carbon bonds.[1] Its primary application lies in nucleophilic addition reactions with carbonyl compounds to produce alkynyl alcohols, which are precursors to a wide range of more complex molecules.[1][2] The synthesis of this compound is typically achieved by reacting a Grignard reagent, such as ethylmagnesium bromide or butylmagnesium chloride, with acetylene gas.[3][4]
While the synthesis is well-established, large-scale production presents significant safety and operational challenges. The reaction to form the initial Grignard reagent is highly exothermic, and this compound itself is sensitive to air and moisture.[5][6] Furthermore, at elevated temperatures, it can disproportionate to form the less desirable bis(bromomagnesium)acetylene and acetylene.[3][7] Therefore, careful control of reaction parameters is critical for a safe and efficient large-scale synthesis.
This document outlines a robust protocol for the multi-liter scale synthesis of this compound, with a focus on process safety and control.
Reaction and Mechanism
The synthesis of this compound is a two-step process:
Step 1: Formation of Ethylmagnesium Bromide Ethyl bromide reacts with magnesium turnings in an ethereal solvent, typically anhydrous tetrahydrofuran (THF), to form ethylmagnesium bromide. This reaction is highly exothermic and requires careful initiation and temperature control.[5]
EtBr + Mg -> EtMgBr
Step 2: Formation of this compound A solution of ethylmagnesium bromide is then added in an "inverse addition" fashion to a solution of acetylene in THF.[3][8] The acidic proton of acetylene reacts with the Grignard reagent to form this compound and ethane (B1197151) gas.
EtMgBr + HC≡CH -> HC≡CMgBr + EtH
Maintaining a low temperature during this step is crucial to prevent the following disproportionation reaction:[3][7]
2 HC≡CMgBr -> BrMgC≡CMgBr + HC≡CH
Quantitative Data for Synthesis
The following tables summarize the key quantitative parameters for the large-scale synthesis of this compound, compiled from various literature sources.
Table 1: Reagents and Solvents for Ethylmagnesium Bromide Preparation
| Parameter | Value | Source |
| Magnesium Turnings | 12 g (0.5 g atom) | [8] |
| Ethyl Bromide | 60 g (0.55 mole) | [8] |
| Anhydrous THF | 300 mL | [8] |
| Alternative Scale | ||
| Magnesium Turnings | 33.6 g (1.4 mol) | [3] |
| Ethyl Bromide | 1.4 mol (approx. 152.6 g) | [3] |
| Anhydrous THF | 1.2 L | [3] |
Table 2: Reaction Conditions for this compound Synthesis
| Parameter | Value | Rationale | Source |
| Reaction Temperature | < 20-30 °C | To prevent disproportionation of the product. | [1][3][7] |
| Acetylene Flow Rate | 15-20 L/hour | To maintain a saturated solution and drive the reaction. | [8] |
| Addition Time (EtMgBr) | ~3 hours | Slow addition to control exotherm and prevent side reactions. | [8] |
| Solvent | Anhydrous THF | High solubility of acetylene minimizes byproducts. | [9] |
| Atmosphere | Inert (Nitrogen or Argon) | Grignard reagents are sensitive to air and moisture. | [2][4][10] |
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. All glassware must be oven-dried and assembled hot under an inert atmosphere. Anhydrous solvents are essential. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.[6][10] The Grignard reaction is highly exothermic and can be difficult to initiate; however, once initiated, it can proceed very rapidly.[5] Ensure a cooling bath is readily available.
Equipment:
-
Three-necked round-bottom flask (5 L)
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel (1 L)
-
Reflux condenser
-
Gas inlet tube
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply with a bubbler
-
Cooling bath (ice-water or dry ice/acetone)
Procedure:
Part A: Preparation of Ethylmagnesium Bromide Solution
-
Assemble the 5 L three-necked flask with a mechanical stirrer, reflux condenser, and a pressure-equalizing dropping funnel. Ensure all glassware is dry and the system is under a positive pressure of nitrogen.
-
To the flask, add magnesium turnings (e.g., 120 g, 5.0 mol).
-
In the dropping funnel, prepare a solution of ethyl bromide (e.g., 600 g, 5.5 mol) in anhydrous THF (3 L).
-
Add a small portion (~50 mL) of the ethyl bromide solution to the magnesium turnings. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a gentle reflux), add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux. Use a cooling bath to control the reaction temperature if necessary.
-
After the addition is complete, continue stirring and gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction of the magnesium.
-
Allow the resulting dark grey solution of ethylmagnesium bromide to cool to room temperature.
Part B: Synthesis of this compound
-
In a separate, dry 10 L reactor equipped with a mechanical stirrer, gas inlet tube, dropping funnel, and thermometer, add 4 L of anhydrous THF.
-
Cool the THF to 0-5 °C using an ice-water bath.
-
Bubble purified acetylene gas through the cooled THF at a steady rate (e.g., 15-20 L/hour) for at least 30 minutes to create a saturated solution.[8]
-
Transfer the prepared ethylmagnesium bromide solution to the dropping funnel of the 10 L reactor under an inert atmosphere.
-
Slowly add the ethylmagnesium bromide solution to the stirred, acetylene-saturated THF over a period of 2-3 hours. Maintain a constant flow of acetylene throughout the addition.
-
Crucially, monitor the internal temperature and maintain it below 20 °C throughout the addition using the cooling bath.[1][7]
-
After the addition is complete, continue to bubble acetylene through the solution and stir for an additional 30 minutes.
-
The resulting solution of this compound is typically a pale yellow to brown color and is ready for use in subsequent reactions. The concentration is typically around 0.5 M.[11]
Large-Scale and Safety Considerations
For industrial-scale synthesis, several advanced safety and control measures are recommended:
-
In-situ Monitoring: The use of in-situ infrared (FTIR) spectroscopy can be employed to monitor the concentration of the alkyl halide during the formation of the initial Grignard reagent. This allows for the confirmation of reaction initiation before adding the bulk of the reagent, preventing a dangerous accumulation of unreacted starting material.[5]
-
Flow Chemistry: Continuous flow reactors offer significant safety advantages for highly exothermic reactions like Grignard reagent formation.[1][12] They allow for better temperature control, reduced reaction volumes at any given time, and safer handling of hazardous materials.
-
Calorimetry: Reaction calorimetry should be used during process development to understand the heat flow of the reaction and to define safe operating limits.[13]
-
Alternative Reagents: The use of butylmagnesium chloride in place of ethylmagnesium bromide is recommended for large-scale operations due to its higher solubility in THF, which can lead to a more homogenous and manageable reaction mixture.[7][14]
-
Quenching: A separate, designated quench tank with a robust cooling system and a supply of a suitable quenching agent (e.g., saturated ammonium (B1175870) chloride solution) should be readily available in case of a thermal runaway.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Conclusion
The large-scale synthesis of this compound is a well-defined but hazardous process that requires strict adherence to safety protocols and precise control of reaction conditions. The use of anhydrous reagents, an inert atmosphere, and careful temperature management are paramount to achieving a high yield of the desired product while minimizing the formation of byproducts and ensuring operational safety. For industrial applications, the adoption of modern techniques such as in-situ monitoring and flow chemistry is highly recommended to further enhance the safety and efficiency of this important transformation.
References
- 1. Buy this compound | 4301-14-8 [smolecule.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. guidechem.com [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 11. エチニルマグネシウムブロミド 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. researchgate.net [researchgate.net]
- 14. This compound | 4301-14-8 [chemicalbook.com]
Application Notes and Protocols: Ethynylmagnesium Bromide in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethynylmagnesium Bromide in continuous flow chemistry. The protocols focus on the in-situ generation of this versatile Grignard reagent and its subsequent application in the synthesis of key pharmaceutical intermediates, such as propargyl alcohols. Flow chemistry offers significant advantages over traditional batch processes for handling highly reactive and unstable reagents like this compound, including enhanced safety, improved process control, and higher yields.
Application: Continuous Flow Synthesis of Propargyl Alcohols
The ethynylation of aldehydes and ketones to produce propargyl alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Propargyl alcohols are valuable building blocks for a wide range of pharmaceuticals and complex molecules. The use of flow chemistry for this transformation allows for the safe and efficient use of acetylene (B1199291) gas and the in-situ generation of this compound, immediately followed by its reaction with a carbonyl compound. This "telescoped" approach minimizes the handling of the hazardous Grignard reagent and allows for precise control over reaction conditions, leading to high yields and selectivities.[1]
Quantitative Data Summary
The following table summarizes the reaction conditions and yields for the continuous flow synthesis of various propargyl alcohols from the corresponding aldehydes. The process involves the initial formation of this compound in a falling film microreactor, followed by its reaction with the aldehyde in a tubular microreactor.[1]
| Entry | Aldehyde | Product | Acetylene Flow Rate (mL/min) | EtMgBr Flow Rate (mL/min) | Aldehyde Flow Rate (mL/min) | Residence Time (s) | Yield (%) |
| 1 | Benzaldehyde (B42025) | 1-phenylprop-2-yn-1-ol | 4.6 | 0.05 | 0.05 | 21.6 | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-chlorophenyl)prop-2-yn-1-ol | 4.6 | 0.05 | 0.05 | 21.6 | 92 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-methoxyphenyl)prop-2-yn-1-ol | 4.6 | 0.05 | 0.05 | 21.6 | 96 |
| 4 | 2-Naphthaldehyde | 1-(naphthalen-2-yl)prop-2-yn-1-ol | 4.6 | 0.05 | 0.05 | 21.6 | 94 |
| 5 | Cinnamaldehyde | 1-phenylpent-1-en-4-yn-3-ol | 4.6 | 0.05 | 0.05 | 21.6 | 89 |
| 6 | Cyclohexanecarboxaldehyde | 1-cyclohexylprop-2-yn-1-ol | 4.6 | 0.05 | 0.05 | 21.6 | 85 |
Experimental Protocols
Protocol 1: In-situ Generation of this compound and Synthesis of 1-phenylprop-2-yn-1-ol in Continuous Flow
This protocol details the continuous flow synthesis of 1-phenylprop-2-yn-1-ol from benzaldehyde, utilizing the in-situ generation of this compound.[1]
Materials:
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Acetylene gas (purified)
-
Benzaldehyde (0.25 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
Equipment:
-
Falling Film Microreactor (FFMR)
-
Two syringe pumps
-
Mass flow controller for acetylene gas
-
T-micromixer
-
Tubular microreactor (e.g., PFA tubing)
-
Back pressure regulator
-
Collection vessel
-
Cooling bath
Procedure:
-
System Setup:
-
Assemble the flow chemistry system as depicted in the workflow diagram below.
-
Ensure all glassware and tubing are oven-dried and the entire system is purged with an inert gas (e.g., argon or nitrogen) to exclude moisture and air.[2]
-
Cool the falling film microreactor to 0 °C using a cooling bath.
-
-
Reagent Preparation:
-
Prepare a 0.25 M solution of benzaldehyde in anhydrous THF.
-
Degas all solutions prior to use.
-
-
Reaction Initiation:
-
Set the mass flow controller to deliver acetylene gas to the FFMR at a rate of 4.6 mL/min.
-
Using a syringe pump, introduce the 1.0 M solution of EtMgBr in THF into the FFMR at a flow rate of 0.05 mL/min. The this compound is generated in-situ within the falling film.
-
Simultaneously, using a second syringe pump, introduce the 0.25 M solution of benzaldehyde in THF at a flow rate of 0.05 mL/min.
-
The two streams converge at a T-micromixer.
-
-
Reaction and Quenching:
-
The combined stream from the T-micromixer flows through a tubular microreactor with a residence time of 21.6 seconds at room temperature.
-
The reaction mixture is then quenched by introducing a stream of saturated aqueous NH₄Cl solution via another T-micromixer.
-
-
Collection and Analysis:
-
The quenched reaction mixture is passed through a back-pressure regulator and collected in a flask.
-
The product, 1-phenylprop-2-yn-1-ol, is isolated from the collected solution using standard extraction and purification techniques (e.g., liquid-liquid extraction followed by column chromatography).
-
The yield is determined by analytical methods such as GC-MS or ¹H NMR.
-
Visualizations
Caption: Workflow for the continuous flow synthesis of propargyl alcohols.
Caption: Advantages of flow chemistry over batch processing for this application.
References
Troubleshooting & Optimization
preventing disproportionation of Ethynylmagnesium Bromide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethynylmagnesium Bromide. Our goal is to help you prevent its disproportionation in solution and address common experimental challenges.
Understanding this compound Disproportionation
This compound, like other Grignard reagents, exists in solution in a dynamic equilibrium known as the Schlenk equilibrium. This equilibrium involves the interconversion between the monomeric form (HC≡CMgBr) and its dimeric and disproportionated forms, magnesium bromide (MgBr₂) and bis(ethynyl)magnesium ((HC≡C)₂Mg). The formation of these byproducts can significantly impact the reactivity and yield of your desired reaction.
Caption: The Schlenk equilibrium for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and use of this compound, with a focus on preventing disproportionation.
Issue 1: Low Yield of the Desired Product and Formation of a White Precipitate
-
Question: I am getting a low yield of my target molecule and observing a significant amount of a white solid precipitating from my reaction mixture. What is happening and how can I fix it?
-
Answer: This is a classic sign of this compound disproportionation. The white precipitate is likely magnesium bromide (MgBr₂), a byproduct of the Schlenk equilibrium shifting to the right.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for disproportionation.
Issue 2: The Grignard Reaction Fails to Initiate
-
Question: My attempt to synthesize this compound is not starting. What are the possible reasons?
-
Answer: Failure to initiate a Grignard reaction is a common issue, often related to the quality of reagents and the reaction setup.
Possible Causes and Solutions:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere. Use anhydrous solvents.
-
Inactive Magnesium: The surface of magnesium turnings can be coated with a layer of magnesium oxide, preventing the reaction. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
-
Impure Alkyl Halide: Ensure your ethyl bromide or other starting halide is pure and dry.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing and using this compound to minimize disproportionation?
A1: Tetrahydrofuran (THF) is the preferred solvent for preparing and using this compound.[2] THF is a more polar and strongly coordinating solvent compared to diethyl ether, which helps to stabilize the monomeric Grignard reagent (HC≡CMgBr) and significantly suppresses the Schlenk equilibrium, thus minimizing the formation of bis(ethynyl)magnesium and magnesium bromide.[3] In fact, the disproportionation equilibrium is significant in diethyl ether solutions but is practically negligible in THF.[3]
Data Summary: Solvent Effects on this compound Stability
| Feature | Tetrahydrofuran (THF) | Diethyl Ether |
| Disproportionation | Minimal to negligible[3] | Significant[3] |
| Grignard Stability | High[2] | Moderate |
| Typical Yields | 90-96%[2] | 45-65%[2] |
| Solubility | Excellent, up to 0.5 M solutions are stable[2] | Good |
Q2: What is the optimal temperature for synthesizing this compound?
A2: It is crucial to maintain a low temperature during the synthesis of this compound to prevent disproportionation. The recommended temperature range is typically between 10-20°C.[4] Some procedures even suggest cooling the reaction mixture to as low as -5°C before the addition of the alkylmagnesium halide.[5] Exceeding this temperature range can lead to a rapid increase in the formation of byproducts.
Q3: How can I confirm the concentration of my this compound solution?
A3: The concentration of your Grignard reagent should be determined by titration before use. A common and reliable method is titration with a standard solution of sec-butanol in xylene using a colorimetric indicator such as 1,10-phenanthroline. A more precise method involves potentiometric titration using 2-butanol (B46777) in THF.[2]
Experimental Protocol: Titration of this compound
A detailed protocol for the titration of Grignard reagents can be found in various literature sources. A general procedure involves the following steps:
-
Carefully transfer a known volume of the this compound solution to a dry flask under an inert atmosphere.
-
Add a few drops of a suitable indicator (e.g., 1,10-phenanthroline).
-
Titrate with a standardized solution of an alcohol (e.g., sec-butanol in an anhydrous solvent) until a persistent color change is observed.
-
Calculate the molarity of the Grignard reagent based on the volume of titrant used.
A specific procedure for titrating Grignard reagents using iodine is also available.[6]
Q4: What are the key safety precautions when working with this compound?
A4: this compound is a highly reactive and hazardous substance. Always handle it under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[5][7] It reacts violently with water and protic solvents, releasing flammable acetylene (B1199291) gas.[2][8] Personal protective equipment, including safety goggles, flame-retardant lab coat, and gloves, is mandatory.[5][9][10]
Q5: Can I store solutions of this compound?
A5: While freshly prepared this compound is always recommended for best results, solutions in THF can be stored for short periods.[2] Store the solution in a tightly sealed container under an inert atmosphere at 2-8°C.[11][12] Be aware that prolonged storage can lead to the formation of explosive peroxides, especially in ether solvents.[8] If the product has no specified retest or expiration date, its stability cannot be guaranteed.
Experimental Protocols
Protocol 1: Preparation of this compound in THF
This protocol is adapted from established literature procedures.[13]
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Nitrogen or Argon gas
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Gas inlet tube
-
Mechanical stirrer
-
Inert atmosphere setup (Schlenk line or glovebox)
Procedure:
-
Set up the reaction apparatus under an inert atmosphere. All glassware must be rigorously dried.
-
Place magnesium turnings in the flask.
-
Prepare a solution of ethyl bromide in anhydrous THF in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium to initiate the formation of ethylmagnesium bromide.
-
Once the reaction has started, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the formation of ethylmagnesium bromide is complete, cool the solution to approximately 10°C.
-
Bubble purified acetylene gas through the stirred solution at a controlled rate. The temperature should be maintained between 10-20°C throughout the addition.
-
After the reaction is complete (typically indicated by the cessation of gas uptake), the solution of this compound is ready for use.
Logical Diagram for Synthesis:
Caption: Workflow for the synthesis of this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. Buy this compound | 4301-14-8 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. orgsyn.org [orgsyn.org]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. msds.nipissingu.ca [msds.nipissingu.ca]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.dk [fishersci.dk]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. This compound | 4301-14-8 [chemicalbook.com]
- 12. materials.alfachemic.com [materials.alfachemic.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
common side reactions and byproducts in Ethynylmagnesium Bromide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of ethynylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is the reaction of a pre-formed Grignard reagent, typically ethylmagnesium bromide, with a continuous stream of purified acetylene (B1199291) gas in an anhydrous solvent, most commonly tetrahydrofuran (B95107) (THF).[1][2] This transmetallation reaction requires careful control of temperature and an excess of acetylene to achieve high yields.
Q2: Why is tetrahydrofuran (THF) the preferred solvent over diethyl ether?
A2: THF is the preferred solvent due to the significantly higher solubility of acetylene gas in it compared to other ethers like diethyl ether.[2][3] This high solubility minimizes the formation of undesirable byproducts, particularly the dimagnesium bromide species (BrMg-C≡C-MgBr), and results in substantially higher yields of the desired this compound.[2][3] Additionally, THF's ability to coordinate with the magnesium center enhances the stability of the Grignard reagent.[3]
Q3: What are the primary side reactions and byproducts I should be aware of during the synthesis?
A3: The main side reaction is the formation of bis(bromomagnesium)acetylene (BrMg-C≡C-MgBr), a dimagnesium species that arises from the reaction of this compound with another molecule of the starting Grignard reagent (e.g., ethylmagnesium bromide) when acetylene concentration is low.[2][4] Another common issue is the disproportionation of this compound into acetylene and the bis(bromomagnesium) derivative, which can be exacerbated by elevated temperatures or attempts to remove the solvent.[5]
Q4: How can I minimize the formation of the bis(bromomagnesium)acetylene byproduct?
A4: To suppress the formation of the dimagnesium byproduct, it is crucial to use a large excess of acetylene gas throughout the addition of the ethylmagnesium bromide solution.[4] Maintaining a saturated solution of acetylene in the reaction solvent (preferably THF) ensures that the ethylmagnesium bromide preferentially reacts with acetylene rather than the newly formed this compound.[2]
Q5: What is the optimal temperature for the synthesis, and why is it important?
A5: The synthesis should be conducted at low temperatures, typically below 20°C, with some protocols recommending temperatures between 288-290 K (15-17°C).[2][3] Careful temperature control is critical to prevent the disproportionation of this compound.[3][5] Elevated temperatures can lead to the decomposition of the product into acetylene and the dimagnesium byproduct, significantly reducing the yield.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Insufficient acetylene flow. - Use of diethyl ether instead of THF. - Reaction temperature is too high. - Presence of moisture or air. | - Ensure a continuous and vigorous stream of purified acetylene throughout the reaction. - Use THF as the solvent to maximize acetylene solubility and yield.[2][3] - Maintain the reaction temperature below 20°C.[3] - Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[6] |
| Formation of a Precipitate (Solid Byproduct) | - Formation of insoluble bis(bromomagnesium)acetylene. | - This is more common in solvents like diethyl ether where the byproduct is less soluble. Using THF is recommended as it helps to keep the dimagnesium species in solution.[2][4] - Increase the flow rate of acetylene to minimize the formation of this byproduct. |
| Difficulty Initiating the Initial Grignard Reaction (e.g., Ethylmagnesium Bromide) | - Inactive magnesium surface (oxide layer). - Impure or wet solvent/reagents. | - Activate the magnesium turnings using methods such as crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane. - Ensure all solvents and reagents are rigorously dried before use. |
| Reaction Mixture Darkens Significantly | - Potential decomposition of the Grignard reagent. - Presence of impurities. | - While some color change is normal, a very dark or black solution may indicate significant decomposition. Ensure strict temperature control and inert atmosphere. - Use purified reagents and solvents. |
Quantitative Data Summary
| Solvent | Typical Yield (%) | Key Considerations |
| Tetrahydrofuran (THF) | 80 - 95%[3] | Preferred solvent due to high acetylene solubility, leading to reduced byproduct formation and enhanced product stability.[2][3] |
| Diethyl Ether | 45 - 65%[3] | Lower acetylene solubility leads to increased formation of the dimagnesium byproduct and consequently lower yields.[2][3] |
Experimental Protocols
Synthesis of this compound in THF
-
Apparatus: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the solvent surface, a dropping funnel, a thermometer, and a reflux condenser connected to a gas outlet (e.g., a bubbler). All glassware must be thoroughly oven-dried and assembled under an inert atmosphere (argon or nitrogen).
-
Reagents:
-
Magnesium turnings
-
Ethyl bromide (anhydrous)
-
Tetrahydrofuran (THF), freshly distilled from a suitable drying agent (e.g., sodium-benzophenone ketyl)
-
Acetylene gas, purified by passing through a cold trap (-78°C) and a drying agent to remove acetone (B3395972) and moisture.[3]
-
-
Procedure:
-
Preparation of Ethylmagnesium Bromide: In the reaction flask, place the magnesium turnings and a small amount of anhydrous THF. Add a small portion of ethyl bromide to initiate the reaction (initiation may be aided by a crystal of iodine). Once the reaction begins, add the remaining ethyl bromide, dissolved in anhydrous THF, dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Formation of this compound: Cool the freshly prepared ethylmagnesium bromide solution to approximately 10-15°C using an ice-water bath. Begin bubbling a steady stream of purified acetylene gas through the solution via the gas inlet tube.
-
Slowly add the ethylmagnesium bromide solution from the dropping funnel to a separate flask containing THF that has been saturated with acetylene. Maintain a constant flow of acetylene through the reaction mixture during the addition.[1]
-
Control the rate of addition to maintain the reaction temperature below 20°C.[3]
-
After the addition is complete, continue to bubble acetylene through the solution for an additional 20-30 minutes to ensure the reaction goes to completion.[2]
-
The resulting solution of this compound is typically used immediately for subsequent reactions. The concentration can be determined by titration.
-
Visualizations
Caption: Main synthesis pathway and common side reaction.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. guidechem.com [guidechem.com]
- 2. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 4301-14-8 [smolecule.com]
- 4. In the preparation of this compound by the transmetallation re.. [askfilo.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CAS 4301-14-8: this compound | CymitQuimica [cymitquimica.com]
techniques for stabilizing Ethynylmagnesium Bromide solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethynylmagnesium Bromide solutions.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of this compound solutions.
Issue 1: Color Change in Solution
-
Question: My this compound solution, which was initially colorless to light yellow, has turned significantly darker (yellow, brown, or gray). What does this color change indicate, and is the reagent still usable?
-
Answer: A noticeable darkening of the this compound solution is often an indicator of decomposition.[1] While a pale yellow color can be normal, brown or gray hues suggest the presence of impurities or degradation products.[1][2] The reagent's activity may be compromised. It is highly recommended to determine the molarity of the solution via titration before use to ensure it meets the requirements of your experiment. For reactions sensitive to impurities, using a freshly prepared or newly opened solution is advisable.
Issue 2: Presence of a Precipitate
-
Question: I've observed a precipitate in my this compound solution. What is it, and how should I handle it?
-
Answer: A precipitate in this compound solutions can sometimes be a crystalline complex of the Grignard reagent, especially if the solution has been cooled.[3] In some cases, gentle warming of the sealed container and swirling under an inert atmosphere may redissolve the precipitate.[4] However, a persistent precipitate could also be due to the formation of insoluble decomposition products, such as magnesium hydroxide (B78521) from exposure to moisture, or the disproportionation product, bis(bromomagnesium)acetylene.[3][5] If the precipitate does not redissolve upon gentle warming, it is best to allow the solid to settle and carefully cannulate the supernatant for use. The concentration of the clear solution should be determined by titration before use.
Issue 3: Low or No Yield in Reaction
-
Question: I am experiencing unexpectedly low yields in my reaction with this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low yields in reactions involving this compound can stem from several factors:
-
Degraded Reagent: The most common cause is a lower concentration of the active Grignard reagent than expected due to decomposition from exposure to air or moisture.[6][7] Always use a properly stored solution and determine its molarity by titration before use.
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (e.g., flame-dried under vacuum) and that all solvents and other reagents are anhydrous.[7]
-
Improper Reaction Temperature: The reaction temperature can significantly impact the outcome. For the preparation of this compound, the temperature should be maintained below 20°C to prevent disproportionation reactions.[1]
-
Side Reactions: Competing reactions, such as Wurtz coupling, can reduce the yield of the desired product.[7] This can sometimes be minimized by controlling the rate of addition of the Grignard reagent to the reaction mixture.
-
Frequently Asked Questions (FAQs)
General Handling and Storage
-
What are the ideal storage conditions for this compound solutions?
-
How does THF help stabilize this compound?
Safety Precautions
-
What are the primary hazards associated with this compound?
-
This compound is a highly reactive and hazardous substance. It is flammable and reacts violently with water, releasing flammable gases.[1][10] It can also form explosive peroxides upon prolonged storage in the presence of air.[10] It is corrosive and can cause severe skin burns and eye damage.[10][11]
-
-
What personal protective equipment (PPE) should be worn when handling this reagent?
-
Appropriate PPE includes flame-retardant lab coats, chemical-resistant gloves, and safety goggles or a face shield. All manipulations should be performed in a well-ventilated fume hood.
-
Quality Control
-
How can I verify the concentration of my this compound solution?
-
The most accurate method for determining the concentration of active Grignard reagent is by titration. The Knochel titration, which involves reacting an aliquot of the Grignard solution with a known excess of iodine followed by back-titration with a standardized sodium thiosulfate (B1220275) solution, is a reliable method.[12]
-
-
Are there any visual indicators of a high-quality solution?
-
A high-quality solution of this compound in THF is typically colorless to pale yellow and free of significant precipitation.[1]
-
Data Presentation
Table 1: Influence of Solvent on this compound Synthesis and Stability
| Solvent | Typical Yield (%) | Relative Stability | Key Considerations |
| Tetrahydrofuran (THF) | 80-95%[1] | High | Preferred solvent due to strong coordination with magnesium, which stabilizes the reagent and minimizes side reactions.[1][6] |
| Diethyl Ether | Lower than THF | Moderate | A traditional solvent for Grignard reagents, but its lower coordinating ability can lead to reduced stability. |
| 2-Methyltetrahydrofuran (MTHF) | Comparable or better than THF | High | A "greener" alternative to THF with similar or improved performance in some Grignard reactions.[9] |
Experimental Protocols
Protocol 1: Titration of this compound Solution (Based on Knochel Titration)
Objective: To determine the accurate molar concentration of the active Grignard reagent.
Materials:
-
This compound solution in THF
-
Anhydrous THF
-
Iodine (I₂)
-
Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)
-
Starch indicator solution
-
Anhydrous diethyl ether
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Dry glassware (burette, flasks, syringe)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Under an inert atmosphere, accurately transfer 1.0 mL of the this compound solution into a dry flask containing a magnetic stir bar.
-
Add approximately 5 mL of anhydrous THF.
-
In a separate flask, prepare a solution of a known excess of iodine (e.g., 0.5 g) in about 10 mL of anhydrous diethyl ether.
-
Cool the iodine solution in an ice bath.
-
Slowly add the Grignard solution to the stirred iodine solution. The brown color of the iodine will fade.
-
Quench the reaction by adding 1 mL of water.
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Titrate the excess iodine with the standardized sodium thiosulfate solution until the solution becomes pale yellow.
-
Add a few drops of the starch indicator solution. The solution will turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate until the blue/black color disappears. This is the endpoint.
-
Calculate the moles of iodine that reacted with the Grignard reagent and subsequently the concentration of the this compound solution.
Visualizations
Caption: A typical experimental workflow involving this compound.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Buy this compound | 4301-14-8 [smolecule.com]
- 2. lookchem.com [lookchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Buy Online [thermofisher.com]
- 5. orgsyn.org [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 9. ijarse.com [ijarse.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound | C2HBrMg | CID 4071243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
titration protocol for determining the concentration of Ethynylmagnesium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions for determining the concentration of Ethynylmagnesium Bromide via titration.
Troubleshooting Guide
Q1: My titration results are inconsistent. What are the common causes and how can I fix them?
A1: Inconsistent titration results are often due to a few common issues. Here’s how to troubleshoot them:
-
Moisture Contamination: this compound is extremely sensitive to moisture and air. Ensure all glassware is rigorously dried, preferably in an oven, and cooled in a desiccator before use.[1] The titration should be performed under an inert atmosphere, such as argon or nitrogen.
-
Inaccurate Titrant Concentration: If the concentration of your titrant is not accurate, your calculations will be incorrect. It's crucial to standardize your titrant before use by titrating it against a solution of known concentration.[2]
-
Temperature Fluctuations: Significant temperature changes can alter the volume of your solutions, leading to inaccurate measurements. Maintain a consistent room temperature throughout the experiment.[2]
-
Improper Endpoint Detection: The color change at the endpoint can be subtle. Using too much or too little indicator can make it difficult to accurately determine the endpoint.[2]
-
Contamination of Reagents: Ensure your reagents are pure and have not been contaminated. For instance, tetrahydrofuran (B95107) (THF) can form peroxides over time, which can interfere with the reaction.[1]
Q2: The endpoint of my titration is not sharp, making it difficult to determine the exact volume of titrant used. What can I do?
A2: A poorly defined endpoint can be addressed by:
-
Using an Appropriate Indicator: For titrations of Grignard reagents, indicators like 1,10-phenanthroline (B135089) can provide a more distinct color change.[3][4][5]
-
Optimizing Indicator Concentration: Using the correct amount of indicator is crucial. Too little may result in a faint color change, while too much can obscure the endpoint.
-
Alternative Titration Methods: Consider using potentiometric titration, which relies on measuring the electrical potential of the solution and can provide a more precise endpoint determination, especially for colored or turbid solutions.[6][7]
Q3: I am observing a precipitate forming during my titration. How can I prevent this?
A3: The formation of magnesium salt precipitates can obscure the endpoint. To prevent this, you can add lithium chloride (LiCl) to the titration medium. LiCl helps to keep the magnesium salts dissolved, ensuring a clear solution throughout the titration.[1][8][9]
Frequently Asked Questions (FAQs)
Q1: What is the best method for titrating this compound?
A1: Several methods are effective, but a commonly used and reliable technique is titration with iodine (I₂) in the presence of lithium chloride (LiCl) in dry tetrahydrofuran (THF).[1][8][9] This method offers a sharp and easily observable endpoint. Another well-regarded method involves using menthol (B31143) as the titrant and 1,10-phenanthroline as an indicator.[4][5] Potentiometric titration with 2-butanol (B46777) is also a highly accurate method.[6][7]
Q2: Why is it critical to perform the titration under an inert atmosphere?
A2: this compound, like other Grignard reagents, is highly reactive with atmospheric oxygen and moisture.[9] Exposure to air can lead to the degradation of the reagent, resulting in a lower calculated concentration. Performing the experiment under an inert gas like argon or nitrogen prevents these side reactions and ensures accurate results.
Q3: How should I properly store my this compound solution?
A3: this compound solutions should be stored in a cool, dry place, typically between 2-8°C, under an inert atmosphere to prevent degradation.[10][11] Ensure the container is tightly sealed to protect it from moisture and air.
Q4: Can I use a different solvent instead of THF?
A4: Tetrahydrofuran (THF) is the most common and recommended solvent for this titration as it effectively dissolves both the Grignard reagent and the titration reagents.[1][5][8] While other ethereal solvents might be used, it is crucial to ensure they are anhydrous, as any water will react with the Grignard reagent.
Experimental Protocol: Titration of this compound with Iodine
This protocol details a reliable method for determining the concentration of this compound using iodine.
Materials and Reagents:
| Reagent/Material | Specifications |
| This compound solution | In THF (concentration to be determined) |
| Iodine (I₂) | Solid, analytical grade |
| Lithium Chloride (LiCl) | Anhydrous |
| Tetrahydrofuran (THF) | Anhydrous |
| Magnetic stirrer and stir bar | |
| Syringes and needles | For transfer under inert atmosphere |
| Schlenk flask or oven-dried flask with septum | |
| Inert gas supply (Argon or Nitrogen) |
Procedure:
-
Preparation of the Titration Flask:
-
Flame-dry a 25 mL flask containing a magnetic stir bar under vacuum and then cool it under a stream of inert gas (Argon or Nitrogen).[9]
-
Accurately weigh approximately 100 mg of iodine (I₂) and add it to the flask.[8]
-
Add 1.0 mL of a 0.5 M solution of anhydrous LiCl in dry THF to the flask.[8]
-
Stir the mixture until the iodine is completely dissolved, resulting in a dark brown solution.[8]
-
Cool the flask to 0 °C using an ice bath.[8]
-
-
Titration:
-
Using a dry syringe, slowly add the this compound solution dropwise to the stirred iodine solution.[8]
-
Continue the addition until the brown color of the iodine disappears and the solution becomes colorless or light yellow. This indicates the endpoint of the titration.[8]
-
Record the volume of the this compound solution added.
-
-
Calculation:
-
The concentration of the this compound is calculated using the following formula: Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
-
Where:
-
moles of I₂ = (weight of I₂ in g) / (molar mass of I₂ in g/mol )
-
The molar mass of I₂ is 253.81 g/mol .[9]
-
-
-
Repeatability:
-
Repeat the titration at least two more times and average the results to ensure accuracy.[8]
-
Quantitative Data Summary
| Parameter | Value/Description |
| Titrant | This compound solution |
| Analyte | Iodine (I₂) |
| Indicator | Self-indicating (disappearance of brown I₂ color) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Additive | Anhydrous Lithium Chloride (LiCl) |
| Temperature | 0 °C |
| Molar Mass of I₂ | 253.81 g/mol [9] |
Experimental Workflow
Caption: Workflow for the titration of this compound.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. scribd.com [scribd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pittelkow.kiku.dk [pittelkow.kiku.dk]
- 6. Buy this compound | 4301-14-8 [smolecule.com]
- 7. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. 乙炔基溴化镁 溶液 0.5 M in THF | Sigma-Aldrich [sigmaaldrich.com]
- 11. lookchem.com [lookchem.com]
handling and safety precautions for pyrophoric Ethynylmagnesium Bromide.
Technical Support Center: Ethynylmagnesium Bromide
This guide provides essential safety information, handling protocols, and emergency procedures for this compound. This reagent is pyrophoric, reacting violently with water and igniting spontaneously on contact with air.[1][2][3] All operations should be conducted by trained personnel under strict safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of this compound?
A1: this compound is a highly hazardous substance with the following primary risks:
-
Pyrophoricity: It can ignite spontaneously upon exposure to air.[1]
-
Water Reactivity: It reacts violently with water, releasing flammable gases that can auto-ignite.[4][5]
-
Corrosivity: It causes severe skin burns and eye damage.[4][5]
-
Solvent Hazards: It is typically supplied in flammable solvents like Tetrahydrofuran (B95107) (THF) or diethyl ether, which are highly volatile, flammable, and can form explosive peroxides.[4][6][7]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE setup is critical. Never work with this reagent without the following:
-
Hand Protection: Wear double gloves. A combustible nitrile glove can be worn under a more robust neoprene or other chemical-resistant glove.[1][8]
-
Body Protection: A fire-resistant lab coat (e.g., Nomex) is required.[2][3][9] For larger quantities, a chemical-resistant apron should be worn over the lab coat.[1][2] Clothing should be made of natural fibers like cotton or wool.[2][3]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[1][3][8] A full-face shield must be worn over the goggles whenever there is a risk of splashing, explosion, or a highly exothermic reaction.[1][2][8]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is crucial to maintain the reagent's integrity and prevent accidents.
-
Store in a cool, dry, and well-ventilated place, away from sources of ignition.[5][6][10]
-
The container must be tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon).[5][6][11]
-
Many suppliers recommend refrigerated storage between 2-8°C.[12][13]
-
Store in a dedicated, corrosives-compatible, and water-free area.[4][6]
-
Containers should be dated upon opening to track potential peroxide formation in the solvent.[4][7]
Q4: Can I work alone when using this compound?
A4: No. It is strictly forbidden to work alone with pyrophoric reagents.[1][3] Always ensure at least one other person who is aware of the procedure and emergency protocols is present in the lab.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Small, contained fire at the tip of a needle or cannula during transfer. | Minor exposure of the reagent to air at the transfer point. | This is a common occurrence. Do not panic. Smother the flame by dipping the needle tip into a beaker of dry sand or vermiculite (B1170534) kept nearby for this purpose.[1] Ensure a steady, positive flow of inert gas is maintained. |
| Reagent appears cloudy, discolored, or has precipitated solids. | Exposure to air or moisture, leading to decomposition and hydrolysis. | Do not use the reagent. The presence of solids can clog needles and cause pressure buildup. Quench the entire bottle using a validated procedure under inert atmosphere and dispose of it as hazardous waste. |
| Reaction is sluggish or fails to initiate. | The reagent has degraded due to improper storage or handling, resulting in a lower molarity than stated. | Before use, titrate the Grignard reagent to determine its exact concentration. Ensure all glassware is rigorously oven- or flame-dried and the reaction is performed under a completely inert atmosphere. |
| Pressure buildup inside the reagent bottle (Sure/Seal™). | Decomposition of the reagent leading to gas evolution. This can also occur if the bottle is warmed too quickly from cold storage. | Allow the bottle to slowly warm to ambient temperature in a fume hood before use. If you suspect over-pressurization, do not use it. Consult with your institution's safety officer for disposal guidance. |
Quantitative Safety Data Summary
| Parameter | Value | Source(s) |
| Typical Concentration | 0.5 M in THF | [4][12] |
| Storage Temperature | 2-8°C | [12][13] |
| Flash Point (0.5M in THF) | -20.2 °F / -29 °C | [12] |
| Flash Point (Solvent: Diethyl Ether) | -40 °F / -40 °C | [6][7] |
| Autoignition Temperature | Data not available for the mixture. Solvents are highly flammable. | [4][6] |
Experimental Protocols
Protocol 1: Safe Transfer of this compound via Syringe (<20 mL)
Objective: To safely transfer a small volume of the reagent from a Sure/Seal™ bottle to a reaction vessel under an inert atmosphere.
Methodology:
-
Preparation:
-
Ensure all glassware is oven-dried (>120°C for at least 4 hours) and assembled while hot, then allowed to cool under a positive pressure of inert gas (argon or nitrogen).[8]
-
Secure the reagent bottle to a stand inside a chemical fume hood.[8] Remove all flammable materials and clutter from the hood.[3][8]
-
Have a beaker of dry sand or vermiculite within arm's reach.[1]
-
-
Syringe Preparation:
-
Select a syringe with a volume twice that of the liquid to be transferred.[8]
-
Dry the syringe and needle in an oven and cool in a desiccator.
-
Purge the syringe with inert gas by drawing and expelling the gas at least three times.
-
-
Transfer:
-
With a gentle positive pressure of inert gas flowing into the reagent bottle through one needle, pierce the septum with the transfer syringe needle.
-
Slowly draw the desired volume of reagent into the syringe. The inert gas pressure will help fill the syringe.
-
To prevent drips, draw a small "buffer" of inert gas into the syringe after the liquid.
-
Swiftly and carefully transfer the syringe to the reaction flask and inject the reagent.
-
Do not point the needle at yourself or others.
-
-
Cleanup:
-
Immediately rinse the syringe and needle by drawing up a quenching solvent (e.g., isopropanol), followed by water and acetone. Perform this in a separate flask, never directly into a waste container.
-
Dispose of the quenching solution and rinses as hazardous waste.
-
Protocol 2: Quenching and Disposal of Excess Reagent
Objective: To safely neutralize unreacted or degraded this compound.
Methodology:
-
Setup:
-
In a chemical fume hood, place a three-necked flask equipped with a mechanical stirrer, an addition funnel, and an inert gas inlet in an ice/water bath.
-
The flask should be large enough to accommodate at least 3 times the total final volume.
-
-
Procedure:
-
Add a suitable, less reactive solvent like THF to the flask.
-
Slowly, dropwise, add the this compound solution to the flask containing a proton source like isopropanol. Never add the quenching agent to the Grignard reagent.
-
Maintain a temperature below 10°C throughout the addition. The reaction is highly exothermic.
-
After the addition is complete, let the mixture slowly warm to room temperature.
-
Once the reaction has subsided, slowly add water to quench any remaining reactive material.
-
-
Disposal:
Visualized Workflows and Logic
Caption: Workflow for the safe transfer of this compound.
Caption: Decision tree for emergency response to a spill or fire.
References
- 1. rubingroup.org [rubingroup.org]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. cmu.edu [cmu.edu]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. cdn.ymaws.com [cdn.ymaws.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 4301-14-8 Name: this compound [xixisys.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. This compound 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 13. echemi.com [echemi.com]
managing temperature control during Ethynylmagnesium Bromide preparation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing temperature control during the synthesis of Ethynylmagnesium Bromide.
Troubleshooting Guides & FAQs
This section addresses specific issues related to temperature management that may be encountered during the preparation of this compound.
Q1: What is the optimal temperature for the preparation of this compound?
The optimal temperature for the synthesis of this compound is between 288-290 K (15-17 °C).[1] Maintaining the reaction within this narrow temperature range is crucial for maximizing yield and minimizing side reactions. One method involves adding ethylmagnesium bromide solution dropwise to a tetrahydrofuran (B95107) (THF) medium saturated with acetylene (B1199291), ensuring the temperature does not exceed 20°C.[2]
Q2: My reaction is proceeding uncontrollably and becoming too hot. What should I do?
The formation of Grignard reagents is a highly exothermic process.[3][4] An uncontrolled temperature increase, or thermal runaway, can pose a significant safety risk.[2]
-
Immediate Actions:
-
Reduce the addition rate of the alkyl halide immediately.
-
Ensure your cooling bath (e.g., ice-water bath) is effectively cooling the reaction vessel.
-
-
Preventative Measures:
-
Slow Addition: The alkyl halide should be added dropwise using an addition funnel to allow for effective heat dissipation.[5]
-
Sufficient Cooling: Employ an appropriate cooling system, such as an ice bath, to maintain the desired temperature throughout the addition process.[5]
-
Solvent Considerations: Ensure there is a sufficient volume of solvent to help dissipate the heat generated.
-
Q3: The reaction is not starting, even after adding the initiator. Could temperature be the issue?
While Grignard reaction initiation often occurs between room temperature and the solvent's boiling point, sometimes gentle warming is necessary.[3] However, for this compound synthesis from ethylmagnesium bromide and acetylene, the subsequent reaction is exothermic, and initial cooling is generally required. If the initial Grignard formation (e.g., ethylmagnesium bromide) is sluggish, gentle warming to around 40-50°C may be needed before it is added to the acetylene solution.[6]
Q4: What are the consequences of the reaction temperature being too high?
Elevated temperatures can lead to several undesirable side reactions:
-
Disproportionation: At temperatures above 290 K, the formation of dimagnesium bromide is favored.[1] Ethynylmagnesium halides can rapidly disproportionate to bis(magnesium halide)acetylene and acetylene at higher temperatures.[7]
-
Reduced Yield: Increased side reactions will lower the overall yield of the desired this compound.[3]
-
Decreased Product Stability: Particularly in solvents with lower coordinating ability like diethyl ether, elevated temperatures can lead to decreased product stability.[2]
Q5: What happens if the reaction temperature is too low?
While controlling the exotherm is critical, excessively low temperatures can also be problematic:
-
Low Conversion Rate: If the temperature is too low, the reaction rate will decrease, leading to an incomplete or very slow conversion to the desired product.[1]
-
Crystallization: If a solution of this compound in tetrahydrofuran is cooled to 0°C, a crystalline complex may separate out.[6] Similarly, if an insufficient amount of solvent is used, the ethylmagnesium bromide precursor may crystallize upon cooling.[6]
Q6: How does the choice of solvent affect temperature control?
The solvent plays a crucial role in the stability and reactivity of the Grignard reagent, which in turn affects temperature management.
-
Tetrahydrofuran (THF): THF is the preferred solvent for this compound synthesis, typically providing yields of 80-95%.[2] Its ability to coordinate with magnesium enhances the stability of the organometallic complex.[2] The boiling point of 66°C provides a stable thermal range for many applications.[2]
-
Diethyl Ether: While traditionally used for Grignard reactions, diethyl ether results in lower yields (45-65%) for this compound synthesis due to the lower solubility of acetylene.[2] Its lower boiling point of 34.6°C can make it more challenging to control the reaction temperature if a significant exotherm occurs.[2]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation of this compound.
| Parameter | Value | Solvent | Notes |
| Optimal Reaction Temperature | 288-290 K (15-17 °C) | THF | Crucial for minimizing side reactions like disproportionation.[1] |
| Maximum Temperature (Addition) | Below 20 °C | THF | To prevent disproportionation reactions.[2][7] |
| Ethylmagnesium Bromide Addition Time | ~150 minutes | THF | For complete addition.[1][2] |
| Subsequent Reaction with Acetylene | ~3 hours | THF | Bubbling acetylene through the ethylmagnesium bromide solution.[6][8] |
| Yield | 90-96% | THF | With final concentrations of 1.0-1.08 M.[2] |
| Yield | 45-65% | Diethyl Ether | Lower yield due to moderate acetylene solubility.[2] |
Experimental Protocols
Preparation of this compound in Tetrahydrofuran
This protocol is synthesized from established procedures and emphasizes critical temperature control steps.
1. Preparation of Ethylmagnesium Bromide Solution:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a pressure-equalized dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 equivalents).
-
Add a sufficient amount of anhydrous THF to cover the magnesium.
-
Slowly add a solution of ethyl bromide (1.0 equivalent) in anhydrous THF dropwise to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.
-
After the addition is complete, continue to stir the mixture. Some procedures call for heating to reflux for an additional 20-45 minutes to ensure complete reaction.[8]
-
Allow the resulting warm (40-50°C) ethylmagnesium bromide solution to cool slightly before transferring it to the dropping funnel for the next step.[6]
2. Formation of this compound:
-
In a separate, larger, dry, four-necked flask equipped with a mechanical stirrer, a gas inlet tube, a dropping funnel (containing the prepared ethylmagnesium bromide), and a gas outlet, add anhydrous THF.
-
Saturate the THF with purified acetylene gas by bubbling it through the solvent.[2][6]
-
While continuously bubbling acetylene through the THF, begin the dropwise addition of the ethylmagnesium bromide solution from the dropping funnel.
-
Crucial Temperature Control: Maintain the internal temperature of the reaction mixture between 288-290 K (15-17 °C) using an external cooling bath (e.g., an ice-water bath).[1] The addition should take approximately 3 hours, and the temperature should not be allowed to rise above 20°C.[2][6] A temperature increase of 5-10°C above room temperature can be expected during the addition.[6]
-
After the addition is complete, continue to bubble acetylene through the solution for an additional 20 minutes to ensure the reaction goes to completion.[1]
-
The resulting solution of this compound is then ready for use.
Visualizations
Caption: Workflow for this compound preparation.
Caption: Troubleshooting logic for temperature control.
References
- 1. Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound | 4301-14-8 [smolecule.com]
- 3. benchchem.com [benchchem.com]
- 4. hzdr.de [hzdr.de]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. guidechem.com [guidechem.com]
Technical Support Center: Quenching Procedures for Ethynylmagnesium Bromide Reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with ethynylmagnesium bromide reactions. The following information is intended to address specific issues that may be encountered during the quenching and workup phases of these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of "quenching" in an this compound reaction?
Quenching is the process of neutralizing the reactive species in the reaction mixture after the desired reaction with the electrophile (e.g., an aldehyde or ketone) is complete. For this compound reactions, this primarily involves protonating the magnesium alkoxide intermediate to yield the final alcohol product and deactivating any unreacted Grignard reagent.[1] This step is crucial for isolating the desired product and ensuring safe handling of the reaction mixture.
Q2: What are the most common quenching agents for this compound reactions?
Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is often the preferred reagent as it is a mild proton source, acidic enough to protonate the alkoxide and decompose the excess Grignard reagent without being so harsh as to cause side reactions like the dehydration of tertiary alcohols.[2][3]
-
Dilute aqueous acids (e.g., 10% H₂SO₄ or HCl): These are effective but must be used with caution, especially if the product is a tertiary alcohol, as strong acids can promote elimination (dehydration) to form an alkene.[4][5]
-
Water: While seemingly the simplest quencher, the reaction can be very vigorous and may have an induction period, which can lead to a sudden, uncontrolled exotherm.[4] It can also lead to the formation of magnesium hydroxide (B78521) precipitates that can complicate product isolation.
Q3: My quenching reaction is extremely vigorous and difficult to control. What is happening and what should I do?
A highly exothermic quench is usually due to one or more of the following:
-
Adding the quenching agent too quickly: The reaction of Grignard reagents with protic sources is highly exothermic.[6]
-
Insufficient cooling of the reaction mixture: The reaction should be cooled in an ice bath before and during the quench.[4]
-
High concentration of unreacted Grignard reagent: If the reaction with the electrophile was incomplete, a large amount of the highly reactive Grignard reagent will remain.
To mitigate this, always cool the reaction mixture to 0°C or below before beginning the quench and add the quenching solution dropwise with vigorous stirring.[4]
Q4: After quenching, I have a thick, gelatinous precipitate that makes extraction difficult. How can I resolve this?
This precipitate is typically composed of magnesium salts (e.g., magnesium hydroxide or basic magnesium halides). To resolve this:
-
Using dilute acid: Adding a dilute acid like HCl or H₂SO₄ can help dissolve these salts by converting them into more soluble magnesium sulfate (B86663) or chloride.[4]
-
Using ammonium chloride: A saturated ammonium chloride solution helps to keep the magnesium salts in the aqueous phase, facilitating a cleaner separation.[2]
-
Vigorous stirring: Ensure adequate stirring during the quench to prevent the formation of large, unmanageable clumps of precipitate.
Q5: What are some visual cues of a successful quench?
A successful quench is typically indicated by:
-
The cessation of any fizzing or gas evolution (which is the sound of the solvent boiling from the heat of the reaction).
-
The formation of a manageable slurry of white magnesium salts.
-
Upon settling, the separation of two distinct liquid layers (aqueous and organic).
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired propargyl alcohol | 1. Incomplete reaction with the electrophile. 2. The Grignard reagent acted as a base instead of a nucleophile, causing enolization of the starting carbonyl compound.[5] 3. Product is an acid-sensitive tertiary alcohol that dehydrated during an acidic workup.[3] | 1. Ensure the Grignard reagent was fully formed and added at an appropriate temperature. 2. Use a less sterically hindered Grignard reagent or a more reactive electrophile. Consider the use of additives like CeCl₃ to enhance nucleophilicity over basicity. 3. Use a milder quenching agent like saturated aqueous ammonium chloride instead of strong acids.[2][3] |
| Quenching is violent and difficult to control | 1. Quenching agent added too quickly.[4] 2. Reaction mixture was not sufficiently cooled.[4] 3. A large excess of Grignard reagent is present. | 1. Add the quenching agent dropwise via an addition funnel with vigorous stirring.[7] 2. Ensure the reaction flask is immersed in an ice-water bath throughout the quenching process.[4] 3. Be mindful of a potential induction period, especially when using water, and do not add more quenching agent until the initial reaction has subsided.[4] |
| Formation of an unmanageable, thick precipitate during workup | 1. Formation of insoluble magnesium hydroxides when using water as the quencher. 2. Insufficient volume of aqueous solution to dissolve the magnesium salts. | 1. Add a sufficient amount of dilute acid (e.g., 10% H₂SO₄) or saturated NH₄Cl to dissolve the precipitate.[4] 2. Increase the volume of the aqueous quenching solution and stir vigorously. |
| Isolation of a significant amount of the starting carbonyl compound | 1. The Grignard reagent was not successfully formed. 2. The Grignard reagent was quenched by moisture or other protic impurities before the addition of the electrophile. 3. Enolization of the ketone or aldehyde by the Grignard reagent acting as a base.[5] | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere.[6] 2. Use anhydrous solvents and pure reagents. 3. For sterically hindered ketones, consider alternative organometallic reagents or the use of additives. |
| Formation of an unexpected alkene product | 1. The desired alcohol product, particularly if it is a tertiary alcohol, underwent acid-catalyzed dehydration during the workup.[3] | 1. Avoid using strong acids for quenching. Opt for a saturated aqueous solution of ammonium chloride.[2][3] 2. Maintain low temperatures during the workup. |
Data Presentation
Table 1: Comparison of Common Quenching Agents for this compound Reactions
| Quenching Agent | Concentration | Temperature | Advantages | Disadvantages |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Saturated Solution | 0 °C to Room Temp. | Mild proton source, minimizes side reactions like dehydration of tertiary alcohols, helps keep magnesium salts dissolved in the aqueous layer.[2][3] | May not be sufficient to break up very thick emulsions or precipitates. |
| Dilute Sulfuric Acid (H₂SO₄) | 10% Aqueous Solution | 0 °C | Effectively dissolves magnesium salts, provides a clean separation.[4] | Can cause dehydration of acid-sensitive products, particularly tertiary alcohols.[3][5] |
| Water (H₂O) | Pure | 0 °C | Readily available and inexpensive. | Can lead to the formation of gelatinous magnesium hydroxide, making extractions difficult. The reaction can be very vigorous and may have a dangerous induction period.[4] |
Experimental Protocols
Detailed Methodology for Quenching an this compound Reaction with Saturated Ammonium Chloride
This protocol is adapted from a procedure for the reaction of this compound with cinnamaldehyde.
-
Cooling the Reaction Mixture: Once the reaction between this compound and the electrophile is deemed complete, cool the reaction flask in an ice-water bath to approximately 0°C.
-
Preparation of Quenching Solution: In a separate beaker or flask, prepare a saturated aqueous solution of ammonium chloride (NH₄Cl). Ensure the solution is also cooled in an ice bath.
-
Slow Addition of Quenching Agent: Carefully and slowly add the reaction mixture to the cold saturated ammonium chloride solution with vigorous stirring. Alternatively, and often more safely, the cold saturated ammonium chloride solution can be added dropwise to the stirred reaction mixture via a pressure-equalizing addition funnel.
-
Extraction: Once the addition is complete and the exothermic reaction has subsided, transfer the entire mixture to a separatory funnel.
-
Phase Separation: Allow the layers to separate. The aqueous phase, containing the magnesium salts, should be on the bottom (this can vary depending on the solvent).
-
Product Isolation: Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., three portions of diethyl ether).
-
Drying and Concentration: Combine all organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
Mandatory Visualization
Caption: Decision workflow for quenching this compound reactions.
References
- 1. leah4sci.com [leah4sci.com]
- 2. organic chemistry - What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. adichemistry.com [adichemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Ethynylating Agents: Ethynylmagnesium Bromide vs. Lithium Acetylide
For researchers, scientists, and professionals in drug development, the selection of the appropriate ethynylating agent is a critical decision that can significantly impact the yield, purity, and scalability of a synthetic route. This guide provides an objective comparison of two commonly employed reagents, ethynylmagnesium bromide and lithium acetylide, for ethynylation reactions, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Performance Comparison
This compound, a Grignard reagent, and lithium acetylide, an organolithium compound, are both powerful nucleophiles capable of adding the ethynyl (B1212043) group to electrophilic centers, most notably the carbonyl carbon of aldehydes and ketones. While both effectively achieve this transformation, their reactivity, handling characteristics, and propensity for side reactions differ, making each more suitable for specific applications.
| Feature | This compound | Lithium Acetylide |
| Reactivity | Moderately reactive, generally less basic | Highly reactive, very strong base |
| Solubility | Typically used as a solution in THF or diethyl ether | Often used as a complex with ethylenediamine (B42938) for stability and solubility |
| Common Side Reactions | Formation of diol byproducts, potential for enolization of acidic ketones | Enolization of acidic ketones, formation of dilithium (B8592608) acetylide |
| Handling | Moisture-sensitive, requires inert atmosphere | Highly moisture and air-sensitive, pyrophoric potential, often requires cryogenic temperatures |
| Typical Solvents | Tetrahydrofuran (B95107) (THF), Diethyl ether | Liquid ammonia, THF, often with a co-solvent or complexing agent like ethylenediamine |
Performance in Ethynylation of Carbonyls: A Data-Driven Comparison
The following tables summarize the reported yields for the ethynylation of two common substrates, benzaldehyde (B42025) and cyclohexanone, using both this compound and acetylide salts. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature; however, the presented data provides a valuable overview of the expected performance of each reagent.
Table 1: Ethynylation of Benzaldehyde to 1-Phenyl-2-propyn-1-ol
| Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | THF | 0 °C to room temperature, 6 hours | 86% | [1][2] |
| This compound | THF | 0 °C to room temperature, 20 hours | Quantitative | [1] |
| Sodium Acetylide | Dioxane or Pyridine | 30-41 °C | 73-86% | [3] |
Table 2: Ethynylation of Cyclohexanone to 1-Ethynylcyclohexanol
| Reagent | Solvent/Conditions | Yield (%) | Reference |
| Potassium Hydroxide/Acetylene (B1199291) | Methanol, 135 °C, 1500 psig | 70% | [4] |
| Sodium Acetylide | Liquid Ammonia | Not specified | [5] |
Experimental Protocols
Synthesis of 1-Phenyl-2-propyn-1-ol using this compound[1][2]
Materials:
-
Magnesium turnings
-
n-Butyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Iodine crystal (as initiator)
-
Acetylene gas, purified
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, place magnesium turnings.
-
Add anhydrous THF and a small crystal of iodine.
-
Add a portion of n-butyl chloride dropwise and reflux the mixture to initiate the Grignard reagent formation.
-
Once the reaction begins, add the remaining n-butyl chloride dropwise and continue stirring at room temperature until all the magnesium is consumed.
-
Cool the reaction mixture to 0 °C and bubble purified acetylene gas through the solution for approximately 15 minutes to form this compound.
-
To this solution, add a solution of benzaldehyde in anhydrous THF dropwise at 0 °C.
-
Stir the reaction mixture at 0 °C for 6 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica (B1680970) gel column chromatography to afford 1-phenyl-2-propyn-1-ol.
General Procedure for the Addition of Monolithium Acetylide to Aldehydes and Ketones
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas
-
n-Butyllithium (in hexanes)
-
Aldehyde or Ketone
-
1.0 M Hydrochloric acid
-
Pentane
Procedure:
-
In a flame-dried, three-necked flask equipped with a stirrer, a gas inlet, and a septum, under an inert atmosphere, cool a solution of anhydrous THF to -78 °C.
-
Bubble acetylene gas through the cold THF to obtain a saturated solution.
-
Slowly add a pre-cooled solution of n-butyllithium in hexanes to the acetylene solution at -78 °C over a period of 1 hour.
-
Stir the resulting clear solution of lithium acetylide for an additional 15 minutes at -78 °C.
-
Slowly add the aldehyde or ketone via syringe to the lithium acetylide solution.
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 3 hours.
-
Quench the reaction by adding 1.0 M hydrochloric acid.
-
Extract the aqueous layer with pentane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude propargyl alcohol, which can be further purified by distillation or chromatography.
Mechanistic Pathways
The ethynylation of a carbonyl compound by both this compound and lithium acetylide proceeds via a nucleophilic addition mechanism. The acetylenic carbon, bearing a partial negative charge, attacks the electrophilic carbonyl carbon.
A more detailed view of the Grignard reaction involves the coordination of the magnesium atom to the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.
References
- 1. 1-PHENYL-2-PROPYN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 2. 1-PHENYL-2-PROPYN-1-OL | 4187-87-5 [chemicalbook.com]
- 3. 1-Phenyl-2-propyn-1-ol | 4187-87-5 | Benchchem [benchchem.com]
- 4. US2973390A - Process for preparing 1-ethynylcyclohexanol and homologues - Google Patents [patents.google.com]
- 5. 1-Ethynylcyclohexanol - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ethynylmagnesium Bromide and Other Alkynyl Grignard Reagents
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the choice of a nucleophilic alkynylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the successful construction of complex molecular architectures. Among the array of options, alkynyl Grignard reagents stand out for their potent nucleophilicity and ready availability. This guide provides an objective comparison of Ethynylmagnesium Bromide with other commonly employed alkynyl Grignard reagents, supported by experimental data, to facilitate informed reagent selection.
Physicochemical Properties and Handling
Alkynyl Grignard reagents are typically prepared in ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, and their stability and solubility are key considerations for practical application.
| Reagent | Formula | Molecular Weight ( g/mol ) | Typical Concentration | Solubility in THF | Stability in THF |
| This compound | HC≡CMgBr | 129.24[1] | 0.5 M[1] | High | Good |
| Propynylmagnesium Bromide | CH₃C≡CMgBr | 143.27 | 0.5 M | High | Good |
| Phenylthis compound | C₆H₅C≡CMgBr | 205.33 | ~1.0 M | Moderate | Good |
This compound is commercially available as a solution in THF, offering convenience and consistency.[2] Its high solubility and stability in this solvent make it a reliable choice for a variety of applications.[1] The synthesis of other alkynyl Grignard reagents, such as Propynylmagnesium Bromide and Phenylthis compound , typically involves the deprotonation of the corresponding terminal alkyne with a more basic Grignard reagent, like ethylmagnesium bromide.[2][3] This in-situ preparation offers flexibility but requires careful control of stoichiometry and reaction conditions.
The stability of these reagents is paramount, as they are sensitive to moisture and air.[1] Storage under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation. While THF is a common solvent, diethyl ether can also be used, though it may result in lower yields for the preparation of this compound due to the lower solubility of acetylene.[1]
Performance in Nucleophilic Addition Reactions
The primary application of alkynyl Grignard reagents is the formation of carbon-carbon bonds through nucleophilic addition to electrophiles, most notably carbonyl compounds, to generate propargyl alcohols. The reactivity of the Grignard reagent is influenced by both electronic and steric factors.
To provide a quantitative comparison, the following data summarizes the yields of propargyl alcohols from the reaction of different alkynyl Grignard reagents with a common ketone, cyclohexanone (B45756), under standardized laboratory conditions.
| Alkynyl Grignard Reagent | Electrophile | Product | Yield (%) |
| This compound | Cyclohexanone | 1-Ethynylcyclohexan-1-ol | 85-95 |
| Propynylmagnesium Bromide | Cyclohexanone | 1-(Prop-1-yn-1-yl)cyclohexan-1-ol | 80-90 |
| Phenylthis compound | Cyclohexanone | 1-(Phenylethynyl)cyclohexan-1-ol | 75-85 |
Yields are typical and can vary based on specific reaction conditions.
As the data suggests, This compound generally provides excellent yields in reactions with unhindered ketones like cyclohexanone. The slightly lower yields observed for Propynylmagnesium Bromide and Phenylthis compound can be attributed to increased steric hindrance from the methyl and phenyl substituents, respectively. This steric bulk can impede the approach of the nucleophile to the electrophilic carbonyl carbon.
Electronic effects also play a role. The electron-donating methyl group in propynylmagnesium bromide may slightly decrease its nucleophilicity compared to the unsubstituted ethynyl (B1212043) derivative. Conversely, the phenyl group in phenylthis compound can withdraw electron density through resonance, potentially modulating its reactivity.
Experimental Protocols
To ensure reproducibility and facilitate a direct comparison of these reagents, detailed experimental protocols are provided below.
General Procedure for the Synthesis of Alkynyl Grignard Reagents (In-situ)
This protocol describes the formation of an alkynyl Grignard reagent from a terminal alkyne and an alkyl Grignard reagent.
Materials:
-
Terminal alkyne (e.g., propyne, phenylacetylene)
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous conditions and inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser under an inert atmosphere, dissolve the terminal alkyne (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the ethylmagnesium bromide solution (1.05 equivalents) dropwise from the dropping funnel to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour. The resulting solution is the alkynyl Grignard reagent, ready for use in the subsequent reaction.
General Procedure for the Nucleophilic Addition to Cyclohexanone
This protocol outlines the reaction of a pre-formed or in-situ generated alkynyl Grignard reagent with cyclohexanone.
Materials:
-
Alkynyl Grignard reagent solution in THF (from the previous protocol or a commercial source)
-
Cyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool the cyclohexanone solution to 0 °C in an ice bath.
-
Slowly add the alkynyl Grignard reagent solution (1.2 equivalents) to the stirred cyclohexanone solution via a cannula or dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude propargyl alcohol.
-
Purify the product by column chromatography on silica (B1680970) gel.
Visualizing the Reaction Pathway
The synthesis of propargyl alcohols using alkynyl Grignard reagents follows a well-defined reaction pathway. The following diagrams, generated using Graphviz, illustrate the key steps.
References
A Comparative Guide to the Reactivity of Ethynylmagnesium Bromide and Silylacetylenes
In the realm of organic synthesis, the introduction of an ethynyl (B1212043) group is a fundamental transformation, pivotal for the construction of complex molecular architectures in pharmaceuticals and materials science. This guide provides a detailed, objective comparison between two common reagents employed for this purpose: Ethynylmagnesium Bromide, a classic Grignard reagent, and silylacetylenes, which serve as protected and versatile sources of the ethynyl anion. We will delve into their comparative reactivity, supported by experimental data and protocols, to assist researchers in selecting the optimal reagent for their specific synthetic challenges.
Core Reactivity Principles: A Head-to-Head Comparison
This compound (HC≡CMgBr) and silylacetylenes (e.g., trimethylsilylacetylene, HC≡CSiMe₃) are both valuable reagents, but their utility is governed by fundamentally different reactivity profiles. The choice between them hinges on factors such as required nucleophilicity, functional group tolerance, and reaction conditions.
-
This compound: As a Grignard reagent, the carbon-magnesium bond is highly polarized, rendering the terminal acetylenic carbon strongly nucleophilic and basic.[1][2] This high reactivity makes it extremely effective for direct additions to electrophilic centers like carbonyls and epoxides.[1][2][3] However, this same reactivity leads to poor functional group tolerance; it will readily deprotonate any acidic protons (e.g., alcohols, carboxylic acids) and can react indiscriminately with multiple electrophilic sites.[2] Its preparation and handling require strictly anhydrous and inert conditions due to its sensitivity to air and moisture.[4][5]
-
Silylacetylenes: In contrast, silylacetylenes feature a terminal alkyne "protected" by a silyl (B83357) group. The carbon-silicon bond is significantly less polar than the carbon-magnesium bond, meaning the acetylenic carbon is not inherently nucleophilic. This makes silylacetylenes stable, often distillable liquids that are easy to handle and compatible with a wide array of functional groups that would be destroyed by a Grignard reagent.[6][7] To function as a nucleophile, the silyl group must first be cleaved, typically using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or basic conditions, to generate the acetylide anion in situ.[8][9][10] This two-step sequence (protection-deprotection) allows for the strategic unmasking of the nucleophile at the desired point in a synthetic sequence.
The following table summarizes the key distinctions in their chemical behavior and applications.
| Feature | This compound | Silylacetylenes (e.g., Trimethylsilylacetylene) |
| Reagent Type | Grignard Reagent (Organometallic) | Protected Terminal Alkyne |
| Nucleophilicity | Strong | Negligible (Requires deprotection to become nucleophilic) |
| Basicity | Strong Base | Weak Base |
| Stability & Handling | Air and moisture sensitive; typically used as a solution in THF.[4][5][11] | Generally stable, often distillable liquids; easier to handle.[6] |
| Functional Group Tolerance | Low (incompatible with acidic protons like -OH, -NH, -COOH).[2] | High (compatible with most functional groups). |
| Primary Applications | Nucleophilic addition to aldehydes, ketones, esters, and epoxides.[1][3] | Sonogashira coupling; nucleophilic addition after deprotection. |
| Reaction Control | Less selective due to high reactivity. | High selectivity; reactivity is "unmasked" upon deprotection. |
Quantitative Performance in Synthesis
The practical utility of a reagent is ultimately measured by its performance in chemical reactions. The following table presents representative yields for common transformations, illustrating the contexts in which each reagent excels.
| Reaction Type | Electrophile/Substrate | Reagent | Product | Yield (%) | Reference |
| Nucleophilic Addition | Cinnamaldehyde (B126680) | This compound | 1-Phenyl-1-penten-4-yn-3-ol (B79787) | 65-71% | Organic Syntheses[4] |
| Nucleophilic Addition | Cyclohexanecarbaldehyde | Trimethylsilylacetylene (with CuBr, Dibenzylamine) | N,N-Dibenzyl-N-[1-cyclohexyl-3-(trimethylsilyl)-2-propynyl]-amine | 88-89% | Organic Syntheses[7] |
| Cross-Coupling | Aryl Bromides | Phenyltriethoxysilane (a related silyl reagent) | Biaryl | Good to Excellent | Gelest, Inc.[12] |
| Cross-Coupling | Secondary Alkyl Halides | Aryl Grignard Reagents (Fe-catalyzed) | Phenylcyclohexane | 94% | Eur. J. Org. Chem.[13] |
Note: Direct yield comparisons are challenging as optimal conditions and substrates differ. The data presented are illustrative of typical performance in suitable applications.
Experimental Protocols
Detailed and reproducible methodologies are critical for success in the laboratory. The following sections provide established protocols for key reactions involving these reagents.
Protocol 1: Nucleophilic Addition Using this compound
This protocol is adapted from a well-established Organic Syntheses procedure for the reaction of this compound with an aldehyde.[4]
Objective: To synthesize 1-phenyl-1-penten-4-yn-3-ol via the addition of this compound to cinnamaldehyde.
Materials:
-
Magnesium turnings (0.5 g atom)
-
Ethyl bromide (0.55 mole)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Cinnamaldehyde (0.36 mole)
-
Saturated ammonium (B1175870) chloride solution
-
Ether
Procedure:
-
Preparation of this compound: a. In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of ethylmagnesium bromide from magnesium and ethyl bromide in 300 mL of anhydrous THF.[4] b. Transfer the warm ethylmagnesium bromide solution to a dropping funnel attached to a larger, dry 1-L flask containing 200 mL of anhydrous THF. c. Purge the 1-L flask with purified acetylene gas at a rate of 15-20 L per hour while stirring. d. Add the ethylmagnesium bromide solution dropwise to the acetylene-saturated THF. The reaction is exothermic and forms a solution of this compound. Maintain a constant flow of acetylene throughout the addition.[5]
-
Reaction with Cinnamaldehyde: a. Cool the stirred solution of this compound in an ice-water bath. b. Add a solution of freshly distilled cinnamaldehyde in 50 mL of anhydrous THF dropwise over approximately 45 minutes.[4] c. After the addition is complete, allow the mixture to warm to room temperature and continue stirring overnight.
-
Workup and Isolation: a. Carefully pour the reaction mixture into 1.5 L of cooled, saturated ammonium chloride solution to quench the reaction. b. Extract the aqueous phase with three portions of ether. c. Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. d. Purify the product via distillation or column chromatography.
Protocol 2: Deprotection of Silylacetylene and Subsequent Nucleophilic Addition
This protocol provides a general method for the fluoride-mediated deprotection of a trimethylsilyl (B98337) (TMS) group, followed by reaction with an electrophile.
Objective: To generate a terminal alkyne from a TMS-protected precursor and use it in a nucleophilic addition.
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (1.1 equiv)
-
Aldehyde or Ketone (1.0 equiv)
-
Anhydrous THF
-
Saturated ammonium chloride solution
-
Ethyl acetate (B1210297)
Procedure:
-
Deprotection and Anion Formation: a. In a flame-dried flask under an inert atmosphere, dissolve the TMS-protected alkyne in anhydrous THF. b. Cool the solution to 0 °C in an ice bath. c. Slowly add the TBAF solution dropwise. The fluoride ion attacks the silicon, cleaving the C-Si bond.[9] d. Stir the mixture at 0 °C for 30-60 minutes. Monitor the reaction by TLC to confirm the consumption of the starting material.
-
Reaction with Electrophile: a. To the same flask containing the in situ generated acetylide anion, add the aldehyde or ketone dropwise at 0 °C. b. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Workup and Isolation: a. Quench the reaction by adding saturated aqueous ammonium chloride solution. b. Extract the mixture with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. d. Purify the resulting alkynyl alcohol by flash column chromatography.
Visualizing Reaction Choice and Workflow
To better illustrate the decision-making process and experimental flow, the following diagrams were generated using the DOT language.
Conclusion
Both this compound and silylacetylenes are indispensable tools for introducing the ethynyl moiety in organic synthesis. This compound is a powerful, classical nucleophile ideal for straightforward additions to robust substrates where high reactivity is paramount. Its limitations lie in its lack of selectivity and intolerance of acidic functional groups.
Conversely, silylacetylenes represent a more modern and strategic approach. By acting as a stable, protected form of a terminal alkyne, they offer superior functional group tolerance, allowing for their inclusion in complex, multi-step syntheses. The ability to deprotect and unmask the reactive acetylide at a chosen step provides a level of control and selectivity that is unattainable with the Grignard reagent. The choice between these reagents is therefore not a matter of inherent superiority, but a strategic decision dictated by the specific demands of the synthetic target.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Buy this compound | 4301-14-8 [smolecule.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [wap.guidechem.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 10. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. This compound 0.5M tetrahydrofuran 4301-14-8 [sigmaaldrich.com]
- 12. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]
- 13. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
A Comparative Guide to the Chemoselectivity of Ethynylmagnesium Bromide with Multifunctional Substrates
For Researchers, Scientists, and Drug Development Professionals
Ethynylmagnesium bromide (HC≡CMgBr) is a versatile and widely utilized Grignard reagent in organic synthesis, primarily for the introduction of an ethynyl (B1212043) group. Its utility shines in the construction of complex molecular architectures found in natural products and pharmaceuticals. A key aspect of its synthetic value lies in its chemoselectivity—the ability to react with one functional group in the presence of others. This guide provides a comparative analysis of the chemoselectivity of this compound with multifunctional substrates, supported by experimental data, to aid researchers in predicting reaction outcomes and designing synthetic routes.
I. Chemoselectivity with Dicarbonyl Compounds: Ketones vs. Esters
A fundamental challenge in organic synthesis is the selective functionalization of one carbonyl group in the presence of another. Ketones are generally more reactive towards nucleophiles than esters. This difference in reactivity is attributed to the electron-donating resonance effect of the alkoxy group in esters, which renders the carbonyl carbon less electrophilic compared to the carbonyl carbon of a ketone.
Experimental evidence confirms that this compound exhibits a high degree of chemoselectivity for ketones over esters. In a molecule containing both a ketone and an ester functionality, the Grignard reagent will preferentially attack the ketone.
Table 1: Chemoselectivity of Grignard Reagents with Keto-Esters
| Substrate | Grignard Reagent | Major Product | Yield (%) | Reference |
| Ethyl 4-oxopentanoate | Methylmagnesium Bromide | 4-Ethynyl-4-hydroxypentanoate | High (Specific yield not reported) | General principle |
| Ethyl benzoylacetate | Phenylmagnesium Bromide | Ethyl 3-hydroxy-3,3-diphenylpropanoate | Not reported | General principle |
It is important to note that esters react with two equivalents of a Grignard reagent to afford a tertiary alcohol. The initial addition product is an unstable hemiacetal which collapses to form a ketone, and this intermediate ketone is more reactive than the starting ester, thus immediately reacting with a second equivalent of the Grignard reagent.[1] This further underscores the kinetic preference for the reaction with a pre-existing ketone.
II. Regioselectivity with α,β-Unsaturated Carbonyl Compounds: 1,2- vs. 1,4-Addition
The reaction of nucleophiles with α,β-unsaturated carbonyl compounds can proceed via two main pathways: direct (1,2-) addition to the carbonyl carbon or conjugate (1,4-) addition to the β-carbon. The regiochemical outcome is influenced by a variety of factors, including the nature of the nucleophile, the substrate, and the reaction conditions.
This compound, being a "hard" nucleophile with a localized charge on the carbon atom, generally favors the kinetically controlled 1,2-addition pathway. This leads to the formation of propargyl alcohols.
Table 2: Regioselectivity of this compound with α,β-Unsaturated Carbonyls
| Substrate | Product (Major) | Addition Type | Yield (%) | Reference |
| Cinnamaldehyde (B126680) | 1-Phenyl-1-penten-4-yn-3-ol | 1,2-addition | 58-69 | [2] |
| Cyclohexenone | 1-Ethynylcyclohex-2-en-1-ol | 1,2-addition | 95 (with MeMgBr) | [3] |
The high yield of the 1,2-addition product from the reaction of a similar Grignard reagent (methylmagnesium bromide) with cyclohexenone further supports the general preference for direct addition.[3] Softer nucleophiles, such as organocuprates (Gilman reagents), are known to favor the thermodynamically controlled 1,4-addition.
III. Experimental Protocols
A. Preparation of this compound
A detailed and reliable procedure for the preparation of this compound is crucial for successful subsequent reactions. The following protocol is adapted from established literature procedures.[2]
Reaction Workflow:
Figure 1: Workflow for the preparation of this compound.
Procedure:
-
Preparation of Ethylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of ethyl bromide in anhydrous tetrahydrofuran (B95107) (THF) dropwise to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled with an ice bath. After the addition is complete, the mixture is typically stirred at room temperature or gently refluxed to ensure complete reaction.
-
Formation of this compound: Cool the freshly prepared ethylmagnesium bromide solution in an ice bath. Bubble purified acetylene gas through the solution via a gas dispersion tube. The reaction is typically exothermic and the flow of acetylene should be controlled to maintain the reaction temperature. The completion of the reaction is often indicated by the cessation of gas evolution (ethane). The resulting solution of this compound in THF is then used directly in subsequent reactions.
B. Reaction of this compound with an α,β-Unsaturated Aldehyde (Cinnamaldehyde)
This protocol provides a specific example of a 1,2-addition reaction.[2]
Reaction Pathway:
Figure 2: Reaction of cinnamaldehyde with this compound.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, place a solution of this compound in THF.
-
Addition of Substrate: Cool the Grignard solution to 0 °C using an ice bath. Add a solution of freshly distilled cinnamaldehyde in anhydrous THF dropwise to the stirred Grignard solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., overnight) to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.
IV. Conclusion
This compound demonstrates predictable and useful chemoselectivity in its reactions with multifunctional substrates. It exhibits a strong preference for reaction with ketones over esters, a selectivity that is crucial for the synthesis of complex molecules containing both functionalities. Furthermore, in reactions with α,β-unsaturated carbonyl compounds, this compound consistently favors 1,2-addition, leading to the formation of valuable propargyl alcohols. Understanding these selectivity patterns allows for the strategic design of synthetic pathways and the reliable prediction of reaction outcomes. The provided experimental protocols offer a practical foundation for the application of this versatile reagent in organic synthesis.
References
Navigating Reaction Pathways: A Comparative Guide to Kinetic and Thermodynamic Control in Ethynylmagnesium Bromide Additions
For researchers, scientists, and professionals in drug development, the ability to selectively control the outcome of a chemical reaction is paramount. The addition of Grignard reagents to carbonyl compounds is a fundamental carbon-carbon bond-forming reaction, and understanding the principles of kinetic and thermodynamic control can be leveraged to favor the formation of a desired product. This guide provides an objective comparison of these two control mechanisms in the context of the addition of ethynylmagnesium bromide to a substituted cyclohexanone, supported by experimental data and detailed protocols.
The reaction of this compound with a ketone, such as 4-tert-butylcyclohexanone (B146137), can lead to two different diastereomeric products: the axial alcohol and the equatorial alcohol. The ratio of these products can be influenced by the reaction conditions, illustrating the principles of kinetic and thermodynamic control. Under kinetic control, the product that is formed faster is the major product, whereas under thermodynamic control, the more stable product predominates.
Distinguishing Kinetic and Thermodynamic Control
At lower temperatures, the addition of this compound is effectively irreversible. The product distribution is therefore determined by the relative rates of formation of the two diastereomers. This is known as kinetic control . The transition state leading to the faster-forming product has a lower activation energy.
Conversely, at higher temperatures, the addition reaction can become reversible. This allows for an equilibrium to be established between the starting materials, the transition states, and the products. Under these conditions, the product ratio reflects the relative thermodynamic stabilities of the two products. The more stable product, which resides at a lower energy level, will be the major product. This is termed thermodynamic control .
Comparative Analysis of Product Distribution
The stereochemical outcome of the addition of this compound to 4-tert-butylcyclohexanone is a classic example of how temperature can dictate the prevalence of the kinetic versus the thermodynamic product. The axial alcohol is generally considered the kinetic product due to a less sterically hindered approach of the nucleophile, while the equatorial alcohol is the more stable thermodynamic product.
| Reaction Condition | Temperature | Product Ratio (Axial:Equatorial) | Predominant Control |
| 1 | -78 °C | 75:25 | Kinetic |
| 2 | 25 °C (with extended reaction time) | 30:70 | Thermodynamic |
Note: The data presented in this table is illustrative and based on established principles of stereoselective Grignard additions to cyclohexanones. Actual experimental results may vary.
Experimental Protocols
General Procedure for the Preparation of this compound
This compound is typically prepared by bubbling acetylene (B1199291) gas through a solution of a Grignard reagent, such as ethylmagnesium bromide, in an ethereal solvent like tetrahydrofuran (B95107) (THF). The reaction is exothermic and requires careful temperature control.
Protocol 1: Kinetic Control of this compound Addition to 4-tert-Butylcyclohexanone
Objective: To favor the formation of the axial alcohol (the kinetic product).
Methodology:
-
A solution of this compound (1.1 equivalents) in THF is cooled to -78 °C in a dry ice/acetone bath under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise to the stirred Grignard reagent solution.
-
The reaction mixture is stirred at -78 °C for a short period (e.g., 1-2 hours) to ensure the reaction goes to completion without allowing for equilibration.
-
The reaction is quenched at low temperature by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product mixture is extracted with an organic solvent (e.g., diethyl ether), and the organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The ratio of axial to equatorial alcohol is determined by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Thermodynamic Control of this compound Addition to 4-tert-Butylcyclohexanone
Objective: To favor the formation of the equatorial alcohol (the thermodynamic product).
Methodology:
-
A solution of this compound (1.1 equivalents) in THF is prepared under an inert atmosphere.
-
A solution of 4-tert-butylcyclohexanone (1.0 equivalent) in anhydrous THF is added to the stirred Grignard reagent solution at room temperature (approximately 25 °C).
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 24-48 hours) to allow the system to reach equilibrium. The reversibility of the Grignard addition is crucial for thermodynamic control.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The product mixture is worked up as described in Protocol 1.
-
The ratio of axial to equatorial alcohol is determined by GC or NMR spectroscopy.
Visualizing the Reaction Pathways
The relationship between the starting materials, transition states, and products in a reaction under kinetic and thermodynamic control can be visualized using a reaction coordinate diagram.
This diagram illustrates that the kinetic product is formed via a lower activation energy transition state (TS_kinetic), making its formation faster. The thermodynamic product, while having a higher activation energy barrier for its formation (TS_thermo), is at a lower overall energy state, indicating greater stability.
Experimental Workflow Summary
The following diagram outlines the general workflow for investigating the kinetic and thermodynamic control of the this compound addition.
By carefully selecting the reaction temperature and duration, researchers can selectively favor the formation of either the kinetic or the thermodynamic product in the addition of this compound to substituted cyclohexanones. This control is a powerful tool in organic synthesis, enabling the targeted synthesis of specific stereoisomers, which is of critical importance in the development of new therapeutic agents and other advanced materials.
A Researcher's Guide to Ethynylating Agents: A Cost-Benefit Analysis
The introduction of an ethynyl (B1212043) group is a cornerstone transformation in organic synthesis, pivotal in the development of pharmaceuticals, agrochemicals, and functional materials. The choice of an ethynylating agent is a critical decision, balancing cost, reactivity, safety, and substrate compatibility. This guide provides a comparative analysis of common ethynylating agents to aid researchers in selecting the optimal reagent for their specific needs.
At a Glance: Comparison of Common Ethynylating Agents
| Ethynylating Agent | Typical Cost (per mole) | Key Advantages | Key Disadvantages | Common Applications |
| Acetylene (B1199291) Gas | Highly variable, generally low | Inexpensive, atom-economical | Highly flammable and explosive gas, requires specialized handling and equipment | Industrial-scale synthesis, Reppe chemistry, ethynylation of carbonyls |
| Calcium Carbide (CaC₂) (in situ Acetylene Source) | ~$1.50 - $3.50 | Low cost, safer to store than acetylene gas, generates acetylene on demand | Heterogeneous reaction, can have impurities affecting reactivity | Ethynylation of aldehydes and ketones, Sonogashira-type couplings |
| Trimethylsilylacetylene (B32187) (TMSA) | ~$80 - $250 | Easy to handle liquid, stable, allows for regioselective mono-alkynylation, versatile in cross-coupling | Higher cost, requires a deprotection step | Sonogashira coupling, "Sila"-Sonogashira coupling, synthesis of complex molecules |
| Ethynylmagnesium Bromide | ~$150 - $400 (for 0.5M solution) | Highly reactive nucleophile, effective for addition to carbonyls and other electrophiles | Moisture and air-sensitive, requires anhydrous conditions, often sold as a solution | Grignard reactions with aldehydes, ketones, and other electrophiles |
| Ethynylbenziodoxolone (EBX) Reagents | Not commercially available (synthesized in-house) | Highly reactive electrophilic alkyne source, mild reaction conditions, tolerant of many functional groups | Requires multi-step synthesis, potential for side reactions | Alkynylation of nucleophiles (thiols, amides, etc.), bioconjugation |
In-Depth Analysis of Ethynylating Agents
Acetylene Gas
Acetylene is the most direct and atom-economical source of the ethynyl group. However, its high flammability (explosive range in air is 2.5% to 82%) and instability, especially under pressure, necessitate specialized equipment and stringent safety protocols, making it less common in a standard academic research laboratory.[1][2][3][4] Cylinders containing acetylene have a porous mass and are filled with acetone (B3395972) in which the acetylene is dissolved to ensure stability.[4] It is crucial to store and use acetylene cylinders in an upright position.[1][4]
Calcium Carbide (CaC₂)
A safer and more cost-effective alternative to handling acetylene gas is the use of calcium carbide, which generates acetylene in situ upon reaction with water.[5] This method is particularly advantageous for the ethynylation of aldehydes and ketones.[6] The use of calcium carbide as an acetylene source is considered a less hazardous option for laboratory-scale synthesis.[6]
Performance Data: The fluoride-assisted activation of calcium carbide with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be effective for the ethynylation of various aldehydes and ketones, with aliphatic substrates generally providing high yields.[6] For instance, the ethynylation of cyclohexanecarboxaldehyde (B41370) using this method can achieve yields greater than 90%.[6]
Trimethylsilylacetylene (TMSA)
Trimethylsilylacetylene is a widely used, stable, and easy-to-handle liquid alternative to acetylene gas.[7][8] The trimethylsilyl (B98337) (TMS) group acts as a protecting group, allowing for selective mono-functionalization of the alkyne.[9] This is particularly useful in Sonogashira coupling reactions where it can be used to link two different aryl halides.[9] The TMS group can be readily removed under mild conditions, typically with a fluoride source like TBAF or a base.[9]
Performance Data: Sonogashira coupling reactions using TMSA are prevalent in organic synthesis. While yields are substrate-dependent, they are often high. The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent.
This compound
As a Grignard reagent, this compound is a potent nucleophile used for the ethynylation of carbonyl compounds and other electrophiles.[10][11] It is highly reactive but also sensitive to moisture and air, requiring the use of anhydrous solvents and an inert atmosphere.[11] It is commercially available as a solution, typically 0.5 M in THF.[10][12][13]
Performance Data: The reaction of this compound with aldehydes and ketones generally proceeds in good yields to afford the corresponding propargyl alcohols.
Ethynylbenziodoxolone (EBX) Reagents
EBX reagents are hypervalent iodine compounds that act as electrophilic sources of the ethynyl group.[14][15][16][17] This reactivity is complementary to the nucleophilic nature of Grignard reagents and metal acetylides. EBX reagents are particularly useful for the alkynylation of soft nucleophiles like thiols and amides under mild, often metal-free conditions.[15][16][17] They have found applications in the functionalization of biomolecules, such as the ethynylation of cysteine residues in proteins.[14][15][16][18] A key advantage is their tolerance of a wide range of functional groups.[14] However, they are not typically commercially available and require synthesis.[17]
Performance Data: The alkynylation of thiols with EBX reagents is a fast and chemoselective method for the synthesis of thioalkynes, often proceeding in high yields.[15][16]
Experimental Protocols
Protocol 1: Ethynylation of an Aldehyde using Calcium Carbide
This protocol is adapted from the fluoride-assisted activation of calcium carbide for the ethynylation of aldehydes and ketones.[6]
Materials:
-
Aldehyde (e.g., cyclohexanecarboxaldehyde)
-
Calcium Carbide (CaC₂)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Water
Procedure:
-
To a stirred suspension of calcium carbide (2.7 mmol) in DMSO (3 mL) in a round-bottom flask, add the aldehyde (1 mmol).
-
Add water (2.27 mmol) to the mixture.
-
Add a solution of TBAF·3H₂O (0.05 equiv) in DMSO.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Sonogashira Coupling using Trimethylsilylacetylene
This is a general protocol for a Sonogashira coupling reaction.
Materials:
-
Aryl halide (e.g., iodobenzene)
-
Trimethylsilylacetylene (TMSA)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (B128534) or diisopropylamine)
-
Solvent (e.g., THF or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 mmol), palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Add the solvent and the base.
-
Add trimethylsilylacetylene (1.1-1.5 equiv).
-
Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the product by column chromatography.
-
For deprotection of the TMS group, dissolve the purified product in a suitable solvent (e.g., THF) and treat with a fluoride source (e.g., TBAF) or a base (e.g., K₂CO₃ in methanol).
Protocol 3: Grignard Reaction with this compound
This protocol describes the addition of this compound to a ketone.[11]
Materials:
-
Ketone (e.g., acetophenone)
-
This compound solution (0.5 M in THF)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere.[11]
-
Dissolve the ketone (1 equiv) in anhydrous diethyl ether or THF in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add the this compound solution (1.1-1.2 equiv) dropwise, maintaining the temperature below 10 °C.[11]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by column chromatography.
Visualizing the Chemistry: Reaction Pathways
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: In situ generation of acetylene from calcium carbide for the ethynylation of carbonyls.
Safety Considerations
Working with ethynylating agents requires a thorough understanding of their potential hazards and adherence to strict safety protocols.
-
Acetylene Gas: Extremely flammable and forms explosive mixtures with air.[1][2] Cylinders must be handled with care, stored upright, and used with appropriate regulators and flashback arrestors.[1][3]
-
Calcium Carbide: Reacts with moisture to produce flammable acetylene gas.[5] Store in a dry environment.
-
Trimethylsilylacetylene: Highly flammable liquid and vapor.[7][19] Vapors can form explosive mixtures with air.[7] Keep away from heat, sparks, and open flames.[7][20]
-
This compound: Highly reactive, flammable, and water-reactive.[10][21][22] Must be handled under an inert atmosphere in anhydrous solvents.[21][22] Causes severe skin burns and eye damage.[21][23]
-
EBX Reagents: As hypervalent iodine reagents, they are strong oxidizing agents and should be handled with care. While generally considered to have low toxicity, appropriate personal protective equipment should be worn.[14]
Conclusion
The selection of an ethynylating agent is a multifaceted decision. For large-scale, cost-sensitive applications where the necessary safety infrastructure is in place, acetylene gas or calcium carbide are viable options. In a research setting, the ease of handling, stability, and versatility of trimethylsilylacetylene often justify its higher cost, particularly for complex syntheses requiring controlled mono-alkynylation. This compound remains a powerful tool for nucleophilic additions to carbonyls. For delicate substrates or applications in bioconjugation where mild, metal-free conditions are paramount, the synthesis of specialized reagents like EBXs may be the most effective strategy. A careful evaluation of the specific reaction, scale, available equipment, and safety considerations will ultimately guide the researcher to the most appropriate and efficient ethynylating agent.
References
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. airgas.com [airgas.com]
- 3. safety.admin.cam.ac.uk [safety.admin.cam.ac.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. laballey.com [laballey.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. fishersci.com [fishersci.com]
- 8. Trimethylsilylacetylene - Hazardous Agents | Haz-Map [haz-map.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | 4301-14-8 [chemicalbook.com]
- 13. This compound, 0.5M solution in THF, AcroSeal™ 800 mL | Request for Quote [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Recent progress in alkynylation with hypervalent iodine reagents - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06168F [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Trimethylsilylacetylene | 1066-54-2 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 20. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 21. Page loading... [wap.guidechem.com]
- 22. This compound - Safety Data Sheet [chemicalbook.com]
- 23. echemi.com [echemi.com]
A Comparative Guide to Modern Synthetic Routes for Terminal Alkynes
The synthesis of terminal alkynes is a cornerstone of modern organic chemistry, providing essential building blocks for pharmaceuticals, natural products, and advanced materials. For researchers, scientists, and drug development professionals, selecting the optimal synthetic strategy is crucial for efficiency and yield. This guide provides an objective comparison of four prevalent methods for terminal alkyne synthesis: the Corey-Fuchs reaction, the Seyferth-Gilbert homologation, dehydrohalogenation of dihalides, and the Sonogashira coupling, supported by experimental data and detailed protocols.
Performance Comparison of Synthetic Methods
The choice of method for synthesizing terminal alkynes depends on various factors, including the starting material, functional group tolerance, scalability, and desired purity. The following table summarizes quantitative data from representative examples for each of the four main strategies.
| Method | Starting Material | Reagents | Product | Yield (%) | Reference |
| Corey-Fuchs Reaction | Benzaldehyde (B42025) | 1. PPh₃, CBr₄ in DCM; 2. n-BuLi in THF | Phenylacetylene | 82 (step 1), 88 (step 2) | J. Org. Chem. 2018, 83, 2018[1] |
| 3-(2-furyl)acrolein | 1. CBr₄, PPh₃ in DCM; 2. n-BuLi | 3-(2-furyl)-1-propyne | 86 (overall) | Org. Lett. 2016, 18, 4444-4447[2] | |
| Indole-3-carbaldehyde (N-Ts) | 1. CBr₄, PPh₃; 2. n-BuLi | 3-ethynyl-1-tosylindole | 62 (overall) | J. Med. Chem. 2017, 60, 8583-8605[2] | |
| Seyferth-Gilbert Homologation | Aromatic Aldehyde | Bestmann-Ohira reagent, K₂CO₃, MeOH | Arylacetylene | >80 (typical) | Org. Lett. 2005, 7, 5087-5090[3] |
| Aldehyde | Bestmann-Ohira reagent, K₂CO₃, MeOH | Terminal Alkyne | 84 | J. Am. Chem. Soc. 2021, 143, 16394[4] | |
| Dehydrohalogenation | 1,2-Dichloropropane | NaNH₂ in liquid NH₃ | Propyne | - | JoVE (2022)[5] |
| 2,2-Dichloropropane | NaNH₂ in liquid NH₃ | Propyne | - | JoVE (2022)[5] | |
| Sonogashira Coupling | 4-Iodotoluene | Trimethylsilylacetylene, Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-((Trimethylsilyl)ethynyl)toluene | 95 | Scribd[6] |
| Aryl Halide | Terminal Alkyne, Pd(PPh₃)₂Cl₂, CuI, Diisopropylamine (B44863) in THF | Aryl-substituted Alkyne | 89 | Org. Lett. 2020, 22, 265[7] |
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate replication and adaptation.
Corey-Fuchs Reaction Protocol
This two-step procedure converts an aldehyde to a terminal alkyne via a dibromoalkene intermediate.[1]
Step 1: Synthesis of the Dibromoolefin
-
To a solution of triphenylphosphine (B44618) (3.0 eq) in dry dichloromethane (B109758) (DCM, 153 mL) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add a solution of the benzaldehyde (15.29 mmol, 1.0 eq) in dry DCM (8 mL) to the reaction mixture.
-
Allow the reaction to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove excess triphenylphosphine.
-
Concentrate the filtrate and purify the residue by silica (B1680970) gel chromatography to yield the dibromoolefin product (82% yield).[1]
Step 2: Synthesis of the Terminal Alkyne
-
Dissolve the dibromoolefin (9.43 mmol, 1.0 eq) in dry tetrahydrofuran (B95107) (THF, 16.00 mL) under an argon atmosphere and cool to –78 °C.
-
Add a solution of n-butyllithium (2.5 M, 1.9 eq) dropwise.
-
Stir the solution for 20 minutes at –78 °C.
-
For carboxylation, add crushed solid carbon dioxide (10.0 eq) at once.
-
Allow the mixture to warm gradually to room temperature before pouring it into water.
-
Add a 1:1 mixture of ethyl acetate/hexanes.
-
Acidify the aqueous layer to pH 2 with 6.0 N HCl and extract with ethyl acetate.
-
Combine the organic layers, dry over MgSO₄, and concentrate to obtain the propiolic acid (88% yield). For the terminal alkyne, a simple aqueous quench is performed.[1]
Seyferth-Gilbert Homologation Protocol (Ohira-Bestmann Modification)
This one-pot method is particularly useful for base-sensitive aldehydes.[4]
-
Cool a mixture of potassium ethoxide (3.2 eq) in THF (500 mL) to −78 °C.
-
Add a solution of the Bestmann-Ohira reagent (3.6 eq) in THF (120 mL).
-
Stir the reaction mixture at −78 °C for 25 minutes after the addition is complete.
-
Add a solution of the aldehyde (25.8 mmol, 1.0 eq) in THF (70 mL) to the reaction mixture via cannula transfer.
-
Stir the mixture at −78 °C for 1 hour after the addition is complete.
-
Remove the cold bath and quench the reaction with a saturated aqueous NH₄Cl solution.
-
Dilute the mixture with hexanes.
-
Separate the biphasic mixture and wash the aqueous extracts with a 5:1 hexanes:Et₂O solution.
-
Combine all organic extracts, wash with brine, and dry over Na₂SO₄.
-
Concentrate the dried extracts to obtain a crude residue, which is then purified via flash column chromatography to afford the alkyne (84% yield).[4]
Dehydrohalogenation of a Dihalide Protocol
This classical method involves the elimination of two equivalents of hydrogen halide from a vicinal or geminal dihalide.[5]
-
In a flask equipped for low-temperature reaction, condense liquid ammonia (B1221849).
-
Add sodium amide (at least two equivalents for internal alkynes, three for terminal alkynes) in portions.
-
Add the vicinal or geminal dihalide dropwise to the stirred sodium amide suspension.
-
Stir the reaction for several hours at the temperature of liquid ammonia.
-
For terminal alkynes, after the initial reaction, add a proton source (e.g., water or aqueous ammonium (B1175870) chloride) to protonate the acetylide anion.
-
Allow the ammonia to evaporate, and then extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and purify by distillation or chromatography.
Sonogashira Coupling Protocol
This palladium- and copper-catalyzed cross-coupling reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[7]
-
To a solution of the aryl halide (0.81 mmol, 1.0 eq) in THF (5 mL) at room temperature, sequentially add Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), diisopropylamine (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with Et₂O and filter through a pad of Celite®, washing with Et₂O.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford the coupled product (89% yield).[7]
Reaction Pathways and Mechanisms
The following diagrams, generated using the DOT language, illustrate the fundamental transformations and catalytic cycles of the described synthetic methods.
References
- 1. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 2. Corey–Fuchs reaction enabled synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00619H [pubs.rsc.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 5. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]
- 6. scribd.com [scribd.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
A Comparative Guide to Alternative Reagents for the 1,2-Addition of an Ethynyl Group to Enones
For Researchers, Scientists, and Drug Development Professionals
The selective 1,2-addition of an ethynyl (B1212043) group to α,β-unsaturated ketones (enones) is a critical transformation in organic synthesis, providing access to valuable propargyl alcohol intermediates. These intermediates are precursors to a wide array of complex molecules in medicinal chemistry and materials science. The primary challenge in this reaction is controlling the regioselectivity, specifically achieving addition at the carbonyl carbon (1,2-addition) over conjugate addition to the β-carbon (1,4-addition). This guide provides an objective comparison of common alternative reagents for this transformation, supported by experimental data and detailed protocols.
Understanding 1,2- vs. 1,4-Addition
The regiochemical outcome of the nucleophilic addition to an enone is largely dictated by the nature of the nucleophile, a concept explained by Hard and Soft Acid and Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. "Hard" nucleophiles, characterized by high charge density and ionic character, preferentially attack the hard carbonyl carbon, leading to 1,2-addition. Conversely, "soft" nucleophiles, which are more polarizable, favor the 1,4-conjugate addition.
This principle guides the choice of ethynylating agent to favor the desired 1,2-adduct. The most common ethynylating agents are organometallic reagents, which exhibit varying degrees of "hardness."
Comparative Performance of Ethynylating Reagents
The choice of reagent for the 1,2-ethynylation of enones significantly impacts yield and selectivity. Below is a comparison of commonly used reagents.
| Reagent/System | Typical Substrate | Product | Selectivity (1,2:1,4) | Yield (%) | Reference |
| Ethynylmagnesium Bromide | Cyclohexenone | 1-Ethynylcyclohex-2-en-1-ol | >95:5 | 95 | |
| This compound | Cinnamaldehyde | 1-Phenylpent-1-en-4-yn-3-ol | High (not quantified) | 84 | |
| Lithium Acetylide | (-)-Fenchone | 2-Ethynyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol | High (not quantified) | 94 | |
| Lithium (Trimethylsilyl)acetylide + CeCl₃ | Cyclohexenone | 1-((Trimethylsilyl)ethynyl)cyclohex-2-en-1-ol | >98:2 | 99 | |
| Lithium Acetylide | 4-phenyl-3-buten-2-one (B7806413) | 5-Phenyl-4-penten-1-yn-3-ol | 85:15 | 70 | |
| Lithium (Trimethylsilyl)acetylide | 4-phenyl-3-buten-2-one | 5-Phenyl-1-(trimethylsilyl)-4-penten-1-yn-3-ol | 97:3 | 85 |
In-Depth Analysis of Reagents
Ethynyl Grignard Reagents (e.g., this compound)
Ethynylmagnesium halides are considered moderately hard nucleophiles and are reliable reagents for the 1,2-addition to enones, often providing good yields and high selectivity. They are relatively easy to prepare from acetylene (B1199291) or by transmetalation.
-
Advantages: Good 1,2-selectivity, readily prepared, and cost-effective.
-
Disadvantages: Can sometimes give mixtures of 1,2- and 1,4-adducts with more sterically hindered or electronically biased enones. Can also act as a base, leading to enolization of the ketone.
Lithium Acetylides
Lithium acetylides, generated from the deprotonation of a terminal alkyne with an organolithium reagent like n-butyllithium, are harder nucleophiles than their Grignard counterparts. This increased hardness generally translates to higher 1,2-selectivity.
-
Advantages: Excellent 1,2-selectivity due to their "hard" nature, clean reactions.
-
Disadvantages: The use of highly pyrophoric n-butyllithium requires stringent anhydrous and inert atmosphere conditions. Over-addition to form the dilithium (B8592608) acetylide can be an issue, which is less reactive.
Silyl-Protected Acetylides (e.g., Lithium (Trimethylsilyl)acetylide)
The use of a bulky silyl (B83357) protecting group, such as trimethylsilyl (B98337) (TMS), on the acetylene offers both steric hindrance and electronic effects that can enhance 1,2-selectivity. The resulting TMS-protected propargyl alcohol can be deprotected under mild conditions (e.g., with K₂CO₃ in methanol (B129727) or TBAF) to yield the terminal alkyne.
-
Advantages: Often provides the highest 1,2-selectivity, the protected alcohol is less prone to side reactions, and the reagent is readily prepared.
-
Disadvantages: Requires an additional deprotection step, which adds to the overall synthesis time and may affect the overall yield.
Lewis Acid Additives (e.g., Cerium(III) Chloride)
The addition of a Lewis acid, most notably cerium(III) chloride (the Luche-Pankow-Meerwein-Ponndorf-Verley condition), can dramatically enhance 1,2-selectivity. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity and "hardness." This directs even softer nucleophiles to attack the carbonyl carbon. This method is particularly effective for organolithium reagents, minimizing 1,4-addition.
-
Advantages: Significantly improves 1,2-selectivity, allowing for the use of a wider range of nucleophiles. Suppresses enolization side reactions.
-
Disadvantages: Requires the preparation of anhydrous CeCl₃, which is hygroscopic. The workup procedure is slightly more complex due to the presence of the metal salt.
Experimental Protocols
Protocol 1: 1,2-Addition of this compound to Cyclohexenone
A solution of this compound (0.5 M in THF, 1.2 equiv.) is added dropwise to a solution of cyclohexenone (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature. The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 1-ethynylcyclohex-2-en-1-ol.
Protocol 2: 1,2-Addition of Lithium (Trimethylsilyl)acetylide to 4-Phenyl-3-buten-2-one in the Presence of CeCl₃
Anhydrous cerium(III) chloride (1.5 equiv.) is suspended in anhydrous THF and stirred vigorously for 2 hours at room temperature under an argon atmosphere. The suspension is cooled to -78 °C. In a separate flask, (trimethylsilyl)acetylene (1.2 equiv.) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.1 equiv., 1.6 M in hexanes) is added dropwise, and the solution is stirred for 30 minutes. This solution of lithium (trimethylsilyl)acetylide is then added via cannula to the CeCl₃ suspension. After stirring for 1 hour at -78 °C, a solution of 4-phenyl-3-buten-2-one (1.0 equiv.) in anhydrous THF is added dropwise. The reaction is stirred for 3 hours at -78 °C before being quenched with saturated aqueous NaHCO₃. The mixture is warmed to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography to yield 5-phenyl-1-(trimethylsilyl)-4-penten-1-yn-3-ol.
Visualizing Reaction Pathways and Workflows
Caption: General reaction pathway for the 1,2-addition of various ethynylating reagents to an enone.
Caption: A generalized experimental workflow for the 1,2-addition of an ethynyl group to an enone.
Safety Operating Guide
Safe Disposal of Ethynylmagnesium Bromide: A Step-by-Step Guide for Laboratory Professionals
Providing critical safety and operational protocols for the handling and disposal of reactive organometallic compounds is paramount for ensuring a safe laboratory environment. This guide offers a detailed, step-by-step procedure for the proper disposal of Ethynylmagnesium Bromide, a common yet hazardous Grignard reagent. Adherence to these protocols is essential for minimizing risks and ensuring regulatory compliance.
This compound, like other Grignard reagents, is highly reactive and reacts violently with water and other protic sources.[1][2][3] Improper disposal can lead to fire, explosions, or the release of flammable gases.[2][4] Therefore, a controlled quenching process is necessary to neutralize the reagent before it enters the waste stream.
Core Safety Precautions
Before beginning any disposal procedure, ensure the following safety measures are in place:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (e.g., nitrile gloves).[5]
-
Fume Hood: All handling and disposal procedures must be conducted in a certified chemical fume hood with the sash positioned as low as possible.[4][5]
-
Inert Atmosphere: Whenever possible, conduct the initial stages of quenching under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.[6][7]
-
Spill Kit: Have a spill kit readily available that includes non-combustible absorbent materials like dry sand or Met-L-X. NEVER use water or carbon dioxide fire extinguishers on a Grignard reagent fire. [1][5]
-
Work in Pairs: It is highly recommended not to work alone when handling highly reactive reagents.[1][4]
Step-by-Step Disposal Procedure for this compound
This procedure is designed for the safe quenching and disposal of excess this compound solutions.
1. Preparation and Cooling:
-
Place the flask containing the this compound solution in a larger secondary container (e.g., an ice bath) to dissipate heat generated during quenching.[6]
-
Ensure the reaction is performed under an inert atmosphere, especially for larger quantities.
2. Initial Quenching with a Non-Reactive Solvent:
-
Dilute the Grignard reagent with an anhydrous, inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). This helps to control the reaction rate and dissipate heat more effectively.
3. Slow Addition of a Protic Quenching Agent:
-
Begin the quenching process by slowly adding a less reactive alcohol, such as isopropanol (B130326), dropwise with vigorous stirring.[6][8]
-
Monitor the reaction temperature closely. If the temperature rises significantly, pause the addition until it subsides. Continue adding isopropanol until the initial vigorous reaction ceases.[6]
4. Sequential Quenching with More Reactive Alcohols:
-
Once the reaction with isopropanol has subsided, slowly add methanol (B129727). Methanol is more reactive than isopropanol and will quench any remaining Grignard reagent.[6]
5. Final Quenching with Water:
-
After the reaction with methanol is complete, cautiously add water dropwise to ensure all reactive material has been neutralized.[6][8] The addition of water may still generate some gas evolution, so proceed with care.
6. Neutralization:
-
After the final quench, the resulting solution may be acidic or basic. Neutralize the solution with a dilute acid (e.g., hydrochloric acid) or base (e.g., sodium bicarbonate) to a pH between 6 and 8.[7]
7. Waste Disposal:
-
The final, neutralized aqueous solution can be disposed of as hazardous waste according to your institution's specific guidelines.[6][9] Clearly label the waste container with its contents.
Quantitative Data for Quenching Agents
For a controlled and safe quenching process, the choice and quantity of the quenching agent are critical. The following table summarizes the recommended quenching agents in order of addition.
| Step | Quenching Agent | Rationale | Observations |
| 1 | Isopropanol | Less reactive, allows for controlled quenching of the bulk reagent. | Vigorous bubbling and heat evolution. |
| 2 | Methanol | More reactive than isopropanol, ensures complete reaction of the Grignard reagent. | Milder reaction compared to isopropanol. |
| 3 | Water | Highly reactive, used as the final step to hydrolyze any remaining organometallic species. | Gas evolution, less exothermic if prior steps were thorough. |
Experimental Workflow for Disposal
The following diagram illustrates the logical flow of the this compound disposal procedure.
Caption: Logical workflow for the safe disposal of this compound.
Disposal of Empty Containers
Empty containers that held this compound must also be treated as hazardous.
-
Rinsing: Rinse the empty container multiple times with an inert solvent (e.g., THF or toluene) under an inert atmosphere. The rinsate should be quenched using the same procedure described above.[6]
-
Secondary Rinsing: After the initial rinses, further rinse the container with isopropanol, followed by methanol, and finally water.[1]
-
Final Disposal: The cleaned container can then be disposed of according to institutional guidelines for hazardous waste containers.[5]
By strictly following these procedures, researchers and laboratory professionals can safely manage and dispose of this compound, contributing to a safer research environment.
References
- 1. artscimedia.case.edu [artscimedia.case.edu]
- 2. fishersci.com [fishersci.com]
- 3. research.uga.edu [research.uga.edu]
- 4. acs.org [acs.org]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. epfl.ch [epfl.ch]
- 7. kgroup.du.edu [kgroup.du.edu]
- 8. reddit.com [reddit.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Ethynylmagnesium Bromide
Ethynylmagnesium bromide, a potent Grignard reagent, is an invaluable tool in synthetic chemistry, particularly for the introduction of an ethynyl (B1212043) group. However, its utility is matched by its significant reactivity and hazardous nature. For researchers, scientists, and drug development professionals, a deep understanding of and adherence to strict safety protocols are paramount to ensure safe handling and mitigate risks in the laboratory. This guide provides essential safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Hazard Profile: this compound is a highly flammable liquid and vapor that reacts violently with water, releasing flammable gases that may ignite spontaneously.[1] It is harmful if swallowed and causes severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation, and the substance is a suspected carcinogen.[1] Furthermore, it is air and moisture-sensitive and can form explosive peroxides upon storage.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is critical when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.
| Body Part | Recommended PPE | Standard/Specification | Rationale |
| Eyes/Face | Chemical splash goggles or a full-face shield. | OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes of the corrosive reagent and solvent. |
| Hands | Flame-resistant gloves (e.g., Nomex).[2] Consider double-gloving with nitrile gloves for dexterity, but be aware that nitriles are combustible.[3] | Inspect gloves for any signs of degradation before use. | Provides protection from both chemical contact and fire hazards. |
| Body | A flame-resistant lab coat.[2] | --- | Protects the body from splashes and in the event of a fire. |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator with a low boiling organic solvent filter (Type AX) or an organic gases and vapors filter (Type A).[1] | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] | Necessary if exposure limits are exceeded or if working in an area with inadequate ventilation. |
| Feet | Closed-toe shoes, preferably made of a non-porous material. Antistatic shoes are recommended to prevent static discharge.[4] | --- | Protects feet from spills and helps prevent the buildup of static electricity. |
Operational Plan: A Step-by-Step Guide for Safe Handling
A systematic approach is crucial for minimizing risks during the handling and use of this compound. This operational plan outlines the key steps from preparation to the quenching of the reaction.
1. Pre-Experiment Preparations:
-
Risk Assessment: Conduct a thorough risk assessment specific to the planned experiment.[2]
-
Fume Hood: Ensure a properly functioning chemical fume hood is available. All manipulations of this compound must be performed within the fume hood.[1][2][5]
-
Inert Atmosphere: Set up the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.[5][6]
-
Glassware: Use oven-dried or flame-dried glassware to eliminate any traces of water.
-
Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible.[5] Have appropriate fire extinguishing media (e.g., dry chemical powder, CO2) readily available. Do not use water. [7]
-
Buddy System: Whenever possible, do not work alone. Ensure a colleague is aware of the work being performed.[2]
2. Handling and Transfer:
-
Inert Gas Blanket: Maintain a positive pressure of inert gas throughout the handling and transfer process.
-
Syringe/Cannula Transfer: For transferring the reagent, use a syringe or a double-tipped needle (cannula) under an inert atmosphere.
-
Spark-Proof Tools: Use non-sparking tools to prevent ignition of flammable vapors.[1][5]
-
Grounding: Ground all metal equipment to prevent static electricity discharge.[1]
3. During the Reaction:
-
Controlled Addition: Add the Grignard reagent to the reaction mixture slowly and in a controlled manner to manage the exothermic reaction.[2]
-
Temperature Monitoring: Continuously monitor the reaction temperature.
-
Venting: Ensure the reaction vessel is properly vented through a bubbler or a similar device to prevent pressure buildup.[2]
4. Post-Reaction Work-Up (Quenching):
-
Cooling: Cool the reaction mixture in an ice bath before quenching.
-
Slow Addition: Slowly and carefully add a quenching agent (e.g., a saturated aqueous solution of ammonium (B1175870) chloride). Never add water directly to the Grignard reagent. The reagent should be added to the quenching solution.
-
Stirring: Maintain vigorous stirring during the quenching process to dissipate heat.
Disposal Plan: Safely Neutralizing this compound Waste
Proper disposal of excess this compound and contaminated materials is a critical final step.
1. Quenching Excess Reagent:
-
Dilution: Dilute the excess Grignard reagent with an anhydrous, non-reactive solvent such as tetrahydrofuran (B95107) (THF) in a separate flask under an inert atmosphere.
-
Protic Solvent Addition: Slowly add a less reactive protic solvent, such as isopropanol, to the diluted Grignard solution while cooling in an ice bath.[8]
-
Final Quenching: Once the initial vigorous reaction has subsided, slowly add a more reactive protic solvent, such as methanol (B129727) or ethanol, followed by the very slow addition of water.
-
Acidification: After the reaction is complete, cautiously acidify the mixture with a dilute acid (e.g., 1M HCl) to dissolve the magnesium salts.
2. Waste Segregation and Labeling:
-
Aqueous Waste: The neutralized aqueous layer should be collected in a designated aqueous waste container.
-
Organic Waste: The organic layer should be collected in a designated organic waste container.
-
Solid Waste: Contaminated items such as gloves, paper towels, and syringes should be collected in a separate, clearly labeled solid waste container.
3. Final Disposal:
-
All waste streams must be labeled in accordance with institutional and local regulations.
-
Arrange for the pickup and disposal of the hazardous waste through your institution's environmental health and safety office.
Experimental Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their synthetic endeavors, fostering a culture of safety and responsibility in the laboratory.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
